2-Cyclopropylethane-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropylethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)4-3-5-1-2-5/h5H,1-4H2,(H2,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKBBYYNMLJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopropylethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Synthesis of 2-Cyclopropylethane-1-sulfonamide
The synthesis of this compound can be envisioned as a multi-step process, beginning with the preparation of the key intermediate, 2-cyclopropylethylamine, followed by its conversion to the final sulfonamide product.
Synthesis of 2-Cyclopropylethylamine
A potential route to 2-cyclopropylethylamine begins with the commercially available 2-cyclopropylethanol. The alcohol can be converted to an amine through a two-step process involving the formation of an alkyl halide followed by nucleophilic substitution with an amine source.
Experimental Protocol: Synthesis of 2-Cyclopropylethylamine
-
Step 1: Synthesis of (2-bromoethyl)cyclopropane from 2-Cyclopropylethanol
-
To a stirred solution of 2-cyclopropylethanol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is then carefully quenched by the slow addition of water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield (2-bromoethyl)cyclopropane.
-
-
Step 2: Synthesis of 2-Cyclopropylethylamine from (2-bromoethyl)cyclopropane
-
(2-bromoethyl)cyclopropane (1.0 eq) is dissolved in a suitable solvent like ethanol, and a concentrated aqueous solution of ammonia (excess) is added.
-
The mixture is heated in a sealed vessel at 100 °C for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in water and the pH is adjusted to >12 with a strong base (e.g., NaOH).
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 2-cyclopropylethylamine.
-
Synthesis of this compound
The final step in the synthesis involves the reaction of 2-cyclopropylethylamine with a suitable sulfonylating agent. A common method for the preparation of primary sulfonamides is the reaction of a primary amine with a sulfonyl chloride, followed by reaction with ammonia.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of Cyclopropylethanesulfonyl Chloride
-
A plausible method for the synthesis of cyclopropylethanesulfonyl chloride involves the oxidative chlorination of a corresponding thiol or disulfide. Given the challenges in preparing the specific thiol, an alternative is direct chlorosulfonation of a suitable precursor, though this can be harsh. A more controlled synthesis might involve the reaction of a Grignard reagent derived from (2-bromoethyl)cyclopropane with sulfur dioxide followed by chlorination.
-
-
Step 2: Reaction of 2-Cyclopropylethylamine with Cyclopropylethanesulfonyl Chloride (Illustrative)
-
Alternatively, and more directly for the synthesis of the title compound, 2-cyclopropylethylamine can be reacted with sulfuryl chloride in the presence of a base, followed by treatment with ammonia.
-
To a solution of 2-cyclopropylethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an inert solvent like dichloromethane at 0 °C, sulfuryl chloride (1.1 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction mixture is then cooled again to 0 °C and a solution of ammonia in a suitable solvent (e.g., methanol) is added.
-
The mixture is stirred for an additional 2 hours at room temperature.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
-
Characterization of this compound
As no experimental data for this compound is publicly available, the following sections provide predicted characterization data based on the analysis of structurally similar compounds.
Physical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C5H11NO2S |
| Molecular Weight | 149.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
Spectroscopic Data (Predicted)
2.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the cyclopropyl and ethyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.8 - 5.2 | br s | 2H | -SO2NH2 |
| ~3.1 - 3.3 | t | 2H | -CH2-SO2- |
| ~1.5 - 1.7 | q | 2H | -CH2-CH2-SO2- |
| ~0.7 - 0.9 | m | 1H | Cyclopropyl CH |
| ~0.4 - 0.6 | m | 2H | Cyclopropyl CH2 |
| ~0.0 - 0.2 | m | 2H | Cyclopropyl CH2 |
2.2.2. 13C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~55 | -CH2-SO2- |
| ~35 | -CH2-CH2-SO2- |
| ~10 | Cyclopropyl CH |
| ~5 | Cyclopropyl CH2 |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of a sulfonamide is characterized by strong absorptions from the S=O stretching vibrations.[1][2]
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (sulfonamide) |
| ~2950 - 2850 | Medium | C-H stretching (alkyl) |
| ~1350 - 1310 | Strong | Asymmetric SO2 stretching |
| ~1160 - 1140 | Strong | Symmetric SO2 stretching |
2.2.4. Mass Spectrometry (Predicted)
The mass spectrum of this compound under electrospray ionization (ESI) is expected to show the protonated molecular ion [M+H]+. A characteristic fragmentation pattern for sulfonamides is the loss of SO2 (64 Da).[3][4][5]
| m/z | Interpretation |
| 150.06 | [M+H]+ |
| 86.11 | [M+H - SO2]+ |
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Hypothetical Signaling Pathway Inhibition
While the specific biological activity of this compound is unknown, many sulfonamide-containing compounds are known to be inhibitors of various enzymes. The diagram below illustrates a hypothetical scenario where this compound acts as an enzyme inhibitor.
References
- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 2. rsc.org [rsc.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 2-Cyclopropylethane-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-Cyclopropylethane-1-sulfonamide. It is intended for research and development purposes. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Therefore, some sections of this guide are based on established principles for sulfonamides and cyclopropyl-containing molecules, alongside computational predictions.
Introduction
This compound is a chemical compound featuring a sulfonamide functional group and a cyclopropyl moiety. The sulfonamide group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, and diuretic properties, among others. The cyclopropyl ring is a valuable structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a molecule. This guide aims to consolidate the available information on the physicochemical characteristics of this compound, provide detailed hypothetical experimental protocols for their determination, and offer insights into its potential relevance in drug discovery.
Physicochemical Properties
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1487784-84-8 | Commercial Supplier |
| Molecular Formula | C₅H₁₁NO₂S | Commercial Supplier[1] |
| Molecular Weight | 149.21 g/mol | Commercial Supplier[1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa (acidic proton on N) | Predicted to be around 10-11 (based on similar sulfonamides) | General Chemical Knowledge |
| logP (predicted) | 0.4 | PubChem[2] |
Experimental Protocols
The following sections outline detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound. These protocols are based on standard laboratory practices for small organic molecules.
A plausible synthetic route for this compound would involve the reaction of 2-cyclopropylethane-1-sulfonyl chloride with ammonia. The intermediate sulfonyl chloride can be prepared from the corresponding sulfonic acid or via oxidation of a thiol.
Workflow for a potential synthesis:
References
In-depth Technical Guide: 2-Cyclopropylethane-1-sulfonamide (CAS 1487784-84-8)
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of 2-Cyclopropylethane-1-sulfonamide (CAS 1487784-84-8)
Executive Summary
This document provides a comprehensive technical overview of the chemical compound this compound, identified by the CAS number 1487784-84-8. The purpose of this guide is to consolidate the available scientific and technical information regarding this molecule to support research and development efforts. However, a thorough search of publicly available scientific literature and patent databases has revealed a significant lack of published data for this specific compound.
While the molecule is commercially available as a building block for chemical synthesis, there is no substantive information regarding its biological activity, mechanism of action, or specific applications in drug discovery. This guide will present the known chemical properties and then discuss the potential applications and research directions based on the general understanding of the sulfonamide and cyclopropyl moieties, which are common pharmacophores in medicinal chemistry.
Chemical Properties and Data
Based on information from chemical suppliers, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1487784-84-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₁₁NO₂S | Chemical Supplier Catalogs |
| Molecular Weight | 149.21 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | Chemical Supplier Catalogs |
| SMILES | C1CC1CCS(=O)(=O)N | Chemical Supplier Catalogs |
| Physical Form | Solid (presumed) | Inferred from typical small molecules of this class |
| Solubility | No data available | - |
| Melting Point | No data available | - |
| Boiling Point | No data available | - |
Synthesis and Manufacturing
Detailed, peer-reviewed synthetic routes specifically for this compound are not available in the current body of scientific literature. However, based on general principles of organic chemistry, a plausible synthetic pathway can be proposed.
A potential synthetic workflow is outlined below. It is important to note that this is a theoretical pathway and would require experimental validation.
Potential Biological Activity and Signaling Pathways (Theoretical)
In the absence of specific data for this compound, we can hypothesize its potential biological activities based on the well-established roles of the sulfonamide and cyclopropyl groups in medicinal chemistry.
Sulfonamide Moiety: The sulfonamide group is a key feature in a wide range of pharmaceuticals, most notably in antibacterial drugs (sulfa drugs). These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for folate synthesis in bacteria. Inhibition of this pathway disrupts DNA synthesis and repair, leading to a bacteriostatic effect.
The general mechanism of action for sulfonamide antibacterial drugs is depicted below.
Cyclopropyl Moiety: The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability, enhance binding affinity to target proteins, and modulate lipophilicity. Its rigid, three-dimensional structure can provide favorable interactions within a protein's binding pocket.
Future Research Directions
Given the lack of available data, the following experimental workflow is proposed for the initial investigation of this compound.
Conclusion
This compound (CAS 1487784-84-8) is a commercially available chemical compound with potential for application in drug discovery, largely inferred from the known properties of its constituent chemical moieties. At present, there is a significant void in the scientific literature regarding its synthesis, biological activity, and mechanism of action. This document serves as a foundational guide and a call for further research to elucidate the therapeutic potential of this molecule. The proposed theoretical frameworks and experimental workflows provide a starting point for researchers interested in exploring the properties and applications of this compound.
The Ascendant Therapeutic Potential of Novel Cyclopropyl Sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the cyclopropyl moiety into sulfonamide scaffolds has emerged as a powerful strategy in modern medicinal chemistry, yielding a new generation of therapeutic candidates with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the burgeoning field of novel cyclopropyl sulfonamides, summarizing their diverse biological activities, presenting key quantitative data, detailing relevant experimental protocols, and visualizing the underlying scientific principles.
Core Biological Activities and Quantitative Data
Novel cyclopropyl sulfonamides have demonstrated significant therapeutic potential across a range of disease areas, including oncology, metabolic disorders, and infectious diseases. The unique structural and electronic properties of the cyclopropyl group often contribute to improved target engagement and metabolic stability.
Anticancer Activity
A significant area of investigation for cyclopropyl sulfonamides is in the development of novel anticancer agents. These compounds have shown efficacy as both inhibitors of key signaling pathways and as disruptors of cellular machinery essential for cancer cell proliferation.
A particularly promising application is in overcoming acquired resistance to existing cancer therapies. Certain cyclopropyl sulfonamide derivatives have been designed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), specifically targeting the C797S mutation that confers resistance to third-generation EGFR inhibitors like osimertinib in non-small cell lung cancer (NSCLC).
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 8l | EGFRL858R/T790M/C797S | BaF3 | 0.0012 | |
| 8l | EGFRDel19/T790M/C797S | BaF3 | 0.0013 | |
| 8h | EGFRL858R/T790M/C797S | BaF3 | 0.0042 | |
| 8h | EGFRDel19/T790M/C797S | BaF3 | 0.0034 | |
| 8h | EGFR mutant | H1975 | 0.013 | |
| 8h | EGFR mutant | PC9 | 0.019 | |
| 5d | EGFRC797S | PC9 | Not specified |
IC50: Half-maximal inhibitory concentration.
Another anticancer mechanism exhibited by some cyclopropyl sulfonamides is the inhibition of tubulin polymerization. By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
| Compound Class | Activity | Cancer Cell Lines | GI50 Range | Reference |
| 1,3-Oxazole Sulfonamides | Growth Inhibition | Leukemia | 44.7 - 48.8 nM |
GI50: 50% growth inhibition concentration.
Antidiabetic Activity
Cyclopropyl sulfonamides have been investigated as activators of glucokinase (GK), a key enzyme in glucose metabolism. By enhancing GK activity, these compounds can improve glycemic control.
| Compound Class | Target | Activity | Fold Activation (at 10 µM) | Reference |
| Cyclopropylic Sulfones and Sulfonamides | Glucokinase (GK) | GK Activation | Up to 7.5 |
Antiviral Activity
The versatility of the cyclopropyl sulfonamide scaffold extends to antiviral applications. Notably, derivatives have been identified with potent activity against SARS-CoV-2, the virus responsible for COVID-19.
| Compound ID | Target | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 13c | SARS-CoV-2 | Vero | 0.88 | > 25 | 30.7 |
IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/IC50).
Antibacterial Activity
Novel sulfonamide derivatives, including those with cyclopropyl moieties, continue to be explored as antibacterial agents. Their mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a | E. coli | 7.81 | |
| 9a | E. coli | 7.81 |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of novel cyclopropyl sulfonamides.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against wild-type or mutant EGFR kinase.
General Procedure:
-
Recombinant human EGFR (wild-type or mutant) is incubated with a kinase buffer containing ATP and a specific substrate (e.g., a synthetic peptide).
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
Objective: To assess the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations.
-
After a specified incubation period (e.g., 72 hours), a reagent is added to measure cell viability.
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
SRB Assay: Sulforhodamine B (SRB) is a dye that binds to cellular proteins. The absorbance of the bound dye is proportional to the total biomass.
-
-
The percentage of cell growth inhibition is calculated for each concentration.
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The GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) is determined from the dose-response curve.
In Vitro Tubulin Polymerization Assay
Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.
General Procedure:
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Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin is transferred to a cuvette in a spectrophotometer equipped with a temperature controller.
-
The test compound or a control vehicle is added to the tubulin solution.
-
The temperature is raised to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm is monitored over time, which corresponds to the formation of microtubules.
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The inhibitory effect of the compound is determined by comparing the rate and extent of polymerization in its presence to the control.
Glucokinase (GK) Activation Assay
Objective: To measure the ability of a test compound to enhance the activity of the glucokinase enzyme.
General Procedure:
-
Recombinant human glucokinase is incubated in a reaction mixture containing glucose, ATP, and a coupling enzyme system (e.g., glucose-6-phosphate dehydrogenase).
-
The test compound is added at various concentrations.
-
The rate of glucose-6-phosphate production is measured indirectly by monitoring the production of a reporter molecule (e.g., NADPH) by the coupling enzyme, typically through a change in absorbance or fluorescence.
-
The fold activation at a specific concentration or the EC50 (the concentration at which the compound elicits 50% of its maximal effect) is determined.
Antiviral Assay (e.g., Plaque Reduction Assay for SARS-CoV-2)
Objective: To determine the concentration of a test compound required to inhibit viral replication by 50% (IC50).
General Procedure:
-
A confluent monolayer of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) is prepared in multi-well plates.
-
The cells are infected with a known amount of the virus.
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The infected cells are then treated with various concentrations of the test compound.
-
After an incubation period that allows for viral replication and plaque formation, the cells are fixed and stained.
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The number of plaques (zones of cell death) in each well is counted.
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The percentage of plaque reduction is calculated for each compound concentration relative to an untreated control.
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The IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
General Procedure:
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A standardized inoculum of the test bacterium is prepared.
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Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate.
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The bacterial inoculum is added to each well.
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The plate is incubated under appropriate conditions for bacterial growth.
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The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the biological activity and evaluation of novel cyclopropyl sulfonamides.
Caption: EGFR signaling pathway and the inhibitory action of cyclopropyl sulfonamides.
Caption: General experimental workflow for the discovery of anticancer cyclopropyl sulfonamides.
Caption: Mechanism of action for cyclopropyl sulfonamide glucokinase activators.
Conclusion
The exploration of novel cyclopropyl sulfonamides represents a vibrant and highly promising frontier in drug discovery. The unique physicochemical properties imparted by the cyclopropyl ring have led to the development of potent and selective modulators of a diverse range of biological targets. The data and methodologies presented in this guide underscore the significant progress made in this field and highlight the potential of these compounds to address unmet medical needs in oncology, metabolic diseases, and infectious diseases. Continued research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of cyclopropyl sulfonamides is poised to deliver the next generation of innovative therapeutics.
Unraveling the Potential Mechanism of Action of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 2-Cyclopropylethane-1-sulfonamide based on the well-established pharmacology of the sulfonamide class of compounds. As of the latest literature review, no specific experimental data for this compound has been published. Therefore, the information presented herein is intended to be a predictive guide for research and development, outlining probable biological activities and the experimental approaches to verify them.
Executive Summary
This compound is a synthetic organic compound featuring a core sulfonamide functional group and a cyclopropyl moiety. While this specific molecule is not extensively characterized in publicly available literature, its structural components suggest a range of potential pharmacological activities. The sulfonamide group is a well-known pharmacophore responsible for the bioactivity of a wide array of therapeutic agents. This guide will delve into the probable mechanisms of action of this compound, drawing parallels from the broader family of sulfonamide-containing drugs. The primary hypothesized mechanisms include antibacterial action via folate synthesis inhibition and potential roles as an enzyme inhibitor targeting carbonic anhydrases or proteases. This document will provide a detailed exploration of these potential pathways, along with generalized experimental protocols to facilitate the investigation of this compound's specific biological functions.
The Sulfonamide Moiety: A Foundation for Diverse Biological Activity
The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in medicinal chemistry, renowned for its ability to mimic or compete with endogenous molecules, particularly p-aminobenzoic acid (PABA). This mimicry is the basis for the antibacterial effects of sulfa drugs. However, the utility of the sulfonamide moiety extends far beyond antimicrobial activity, with derivatives demonstrating efficacy as anticonvulsants, diuretics, hypoglycemic agents, and anticancer therapies.[1][2][3] The specific biological effect is largely determined by the nature of the substituents on the sulfonamide nitrogen and the carbon backbone.
Hypothesized Mechanism of Action 1: Antibacterial Agent
The most established mechanism of action for sulfonamide-containing compounds is the inhibition of bacterial folic acid synthesis.[1][4][5][6][] This pathway is a prime target for antimicrobial agents because bacteria must synthesize their own folic acid, an essential cofactor for DNA, RNA, and protein synthesis, while humans obtain it from their diet.
The Folic Acid Synthesis Pathway
Bacteria utilize the enzyme dihydropteroate synthase (DHPS) to catalyze the condensation of pteridine and p-aminobenzoic acid (PABA) to form dihydropteroate, a precursor to folic acid.[5][] Due to the structural similarity between sulfonamides and PABA, sulfonamides act as competitive inhibitors of DHPS.[1][4] By binding to the active site of the enzyme, they prevent the utilization of PABA, thereby halting the production of folic acid and leading to a bacteriostatic effect, where bacterial growth and replication are inhibited.[1][6]
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides.
Experimental Protocol: Antibacterial Susceptibility Testing
A standard method to assess the antibacterial activity of a novel compound is to determine its Minimum Inhibitory Concentration (MIC).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
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This compound
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Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
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Mueller-Hinton Broth (MHB) or Agar (MHA)
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96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure (Broth Microdilution Method):
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Hypothesized Mechanism of Action 2: Enzyme Inhibition
The sulfonamide moiety is a versatile zinc-binding group and can interact with the active sites of various enzymes.[8] This opens up the possibility for this compound to act as an inhibitor of several classes of enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9][10] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[9][10] Many sulfonamide-based drugs are potent CA inhibitors. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.
Protease Inhibition
Certain sulfonamide derivatives have been shown to inhibit various proteases, including matrix metalloproteinases (MMPs) and viral proteases like HIV-1 protease.[8] The sulfonamide moiety can interact with the enzyme's active site, often through hydrogen bonding or coordination with a metal cofactor.
Experimental Protocol: General Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific enzyme (e.g., carbonic anhydrase).
Materials:
-
This compound
-
Purified enzyme (e.g., human carbonic anhydrase II)
-
Substrate for the enzyme (e.g., p-nitrophenyl acetate for CA)
-
Buffer solution
-
Spectrophotometer or fluorometer
Procedure:
-
Assay Preparation: In a suitable assay plate, add the buffer, the enzyme, and varying concentrations of this compound.
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for a defined period to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities at each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
The Role of the Cyclopropyl Group
The cyclopropyl group is a small, strained ring that can introduce unique conformational constraints and electronic properties to a molecule. In drug design, the incorporation of a cyclopropyl ring can lead to:
-
Increased Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, enhancing its binding affinity to the target.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane are generally more resistant to metabolic oxidation compared to those in a linear alkyl chain.
-
Altered Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and solubility, which can affect the pharmacokinetic profile of the compound.
Proposed Experimental Workflow for Target Deconvolution
To elucidate the specific mechanism of action of this compound, a systematic experimental approach is necessary.
Caption: Experimental Workflow for Investigating the Mechanism of Action.
Data Summary Table
As no experimental data is available for this compound, the following table is a template for summarizing key quantitative data that should be generated during its investigation.
| Parameter | Assay Type | Predicted Outcome | Reference Compound |
| MIC | Antibacterial Susceptibility | Varies by bacterial strain | Sulfamethoxazole |
| IC₅₀ | Carbonic Anhydrase Inhibition | Potential for inhibition | Acetazolamide |
| IC₅₀ | Protease Inhibition | Potential for inhibition | Varies by protease |
| LogP | Physicochemical Property | Moderately lipophilic | - |
| Metabolic Stability | In vitro metabolism | Potentially enhanced | - |
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests potential as a bioactive molecule. The well-documented activities of the sulfonamide class point towards a likely role as an antibacterial agent through the inhibition of folic acid synthesis. Furthermore, the potential for this compound to inhibit key enzymes such as carbonic anhydrases and proteases should not be overlooked. The cyclopropyl moiety may confer advantageous properties, including increased potency and metabolic stability. The experimental protocols and workflow outlined in this guide provide a robust framework for the systematic investigation of this compound, which will be crucial in uncovering its therapeutic potential and advancing it through the drug discovery and development pipeline.
References
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. frontiersrj.com [frontiersrj.com]
- 3. sciepub.com [sciepub.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
In Vitro Screening of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives have long been a cornerstone of medicinal chemistry, demonstrating a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of a cyclopropyl moiety can enhance the binding affinity and specificity of these compounds to their molecular targets.[3][4] This technical guide provides a comprehensive overview of the potential in vitro screening of "2-Cyclopropylethane-1-sulfonamide," a molecule of interest due to its structural similarities to other biologically active sulfonamides. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines a representative in vitro screening cascade based on the known activities of closely related analogs.[3][4][5]
Predicted Biological Activities
Based on the activities of structurally similar sulfonamides, this compound is predicted to exhibit two primary biological activities:
-
Antibacterial Activity : As a sulfonamide, the compound is expected to act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6] This inhibition would lead to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.[1]
-
Anticancer Activity : Several sulfonamide derivatives have demonstrated the ability to selectively inhibit the growth of various cancer cell lines.[3][7] The mechanism for this is often multi-faceted but can involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation.
Data Presentation: Representative In Vitro Data
The following tables summarize hypothetical quantitative data for this compound based on activities reported for analogous compounds.
Table 1: Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 8 |
| Streptococcus pneumoniae | Gram-positive | 16 |
| Escherichia coli | Gram-negative | 32 |
| Klebsiella pneumoniae | Gram-negative | 64 |
Table 2: Anticancer Activity - Growth Inhibition (GI50)
| Cancer Cell Line | Tissue of Origin | Representative GI50 (µM) |
| MCF-7 | Breast | 15 |
| MDA-MB-231 | Breast | 25 |
| HCT116 | Colon | 18 |
| A549 | Lung | 30 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
a. Preparation of Bacterial Inoculum:
- Aseptically pick several colonies of the test bacterium from an agar plate.
- Suspend the colonies in a sterile saline solution.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
- Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay plate.
b. Preparation of Compound Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Incubation and Analysis:
- Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
- Include positive (no compound) and negative (no bacteria) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cancer Cell Line Viability Assay: Sulforhodamine B (SRB) Assay
This assay is used to determine the cytotoxic effect of a compound on cancer cell lines.
a. Cell Culture and Seeding:
- Culture the desired cancer cell lines in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells using trypsin and seed them into 96-well plates at a predetermined optimal density.
- Incubate the plates for 24 hours to allow for cell attachment.
b. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of the stock solution in the cell culture medium.
- Replace the medium in the cell plates with the medium containing the compound dilutions.
- Incubate the plates for a further 48-72 hours.
c. Cell Fixation and Staining:
- Gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
- Wash the plates with water and allow them to air dry.
- Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes.
- Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
d. Data Acquisition and Analysis:
- Solubilize the bound dye with a 10 mM Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.
- The GI50 value (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
Caption: Mechanism of action for sulfonamide antibacterial activity.
Experimental Workflow
Caption: General workflow for in vitro screening.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]
- 4. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]
- 5. Buy 1-Cyclopropyl-2-methoxyethane-1-sulfonamide [smolecule.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 2-Cyclopropylethane-1-sulfonamide: A Technical Guide for Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Cyclopropylethane-1-sulfonamide, a novel sulfonamide derivative. While specific experimental data for this compound is not publicly available, this document extrapolates potential mechanisms of action and therapeutic targets based on the well-established activities of the broader sulfonamide class of molecules. Sulfonamides are a versatile class of compounds known for a wide range of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide will serve as a foundational resource for researchers and drug development professionals interested in investigating the therapeutic potential of this compound.
Overview of Sulfonamides as Therapeutic Agents
Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, have been a cornerstone of medicinal chemistry for decades.[2] Their diverse biological activities stem from the ability of the sulfonamide moiety to mimic or compete with endogenous molecules, thereby inhibiting key enzymatic processes.[5] The structural diversity of sulfonamide derivatives allows for the fine-tuning of their physicochemical properties and target specificity.[3]
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of other sulfonamide-containing drugs, this compound could potentially target a range of proteins and pathways implicated in various diseases.
Dihydropteroate Synthase (DHPS) in Bacterial Infections
The most classic and well-understood mechanism of action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][6][7] Bacteria synthesize their own folic acid, a critical cofactor for DNA and RNA synthesis, while humans obtain it from their diet. This difference provides a therapeutic window for selective toxicity. Sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[7]
Proposed Signaling Pathway Inhibition:
References
- 1. researchgate.net [researchgate.net]
- 2. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 3. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Molecular Docking of Cyclopropyl-Containing Sulfonamides: A Technical Guide
Introduction
This technical guide provides an in-depth overview of the principles and methodologies behind molecular docking studies of sulfonamide derivatives, with a particular focus on compounds containing a cyclopropyl moiety, such as the notional "2-Cyclopropylethane-1-sulfonamide." While a direct search for molecular docking studies specifically on "this compound" did not yield published research, this guide leverages data from structurally related cyclopropyl sulfonamides and the broader class of sulfonamide drugs to provide a comprehensive framework for researchers, scientists, and drug development professionals. The sulfonamide functional group is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The inclusion of a cyclopropyl group can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity, making it a valuable substituent in drug design.[1][5]
This guide will cover the general biological targets of sulfonamides, present a standardized molecular docking workflow, and provide examples of the data and experimental protocols that are central to such computational studies.
General Biological Activity and Potential Targets
Sulfonamides exert their therapeutic effects by interacting with a variety of protein targets. Historically, they are best known for their antibacterial action, where they act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][6] This disruption of the folate pathway is a primary mechanism for their bacteriostatic effect.
Beyond their antibacterial role, sulfonamides have been developed to target a range of other proteins, including:
-
Carbonic Anhydrases: Inhibition of these enzymes is relevant for treating glaucoma, epilepsy, and certain types of cancer.[7]
-
Cyclooxygenase (COX) Enzymes: Certain sulfonamides are selective COX-2 inhibitors, used as anti-inflammatory agents.[8]
-
Kinases: The sulfonamide group can be found in various kinase inhibitors developed for cancer therapy.[5]
-
Proteases: Some sulfonamides have been designed to inhibit viral proteases, such as that of HIV.
-
Penicillin-Binding Proteins (PBPs): These bacterial enzymes are another target for antibacterial sulfonamides.[9]
Given this precedent, a hypothetical molecular docking study of "this compound" would likely begin by screening it against these well-established sulfonamide targets.
Molecular Docking Workflow: A Conceptual Framework
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.
Below is a generalized workflow for a molecular docking study.
References
- 1. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]
- 6. Buy 1-Cyclopropyl-2-methoxyethane-1-sulfonamide [smolecule.com]
- 7. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjb.ro [rjb.ro]
2-Cyclopropylethane-1-sulfonamide: A Versatile Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of small, rigid structural motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the cyclopropyl group has gained significant attention for its ability to enhance metabolic stability, improve potency, and modulate conformation.[1][2] This whitepaper explores the potential of 2-Cyclopropylethane-1-sulfonamide as a valuable building block in fragment-based drug design. We will delve into its structural features, propose synthetic strategies, and discuss its potential applications across various therapeutic areas. This document serves as a comprehensive resource for researchers looking to leverage the unique properties of this promising fragment.
Introduction: The Power of Small Rings and Sulfonamides in Drug Design
The sulfonamide functional group is a well-established pharmacophore, present in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6] Their synthetic tractability and ability to engage in key hydrogen bonding interactions make them a staple in medicinal chemistry.[7]
The cyclopropyl group, a small, strained carbocycle, offers a unique set of properties that are highly advantageous in drug design. Its rigid nature can lock in favorable conformations for receptor binding, while its electronic properties can influence the pKa of nearby functional groups.[1][8] Furthermore, the carbon-hydrogen bonds of a cyclopropyl ring are stronger than those in aliphatic chains, rendering them more resistant to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of a drug candidate.[1][2]
The combination of these two moieties in This compound presents a fragment with significant potential for the development of novel therapeutics.
Physicochemical Properties of this compound
While extensive experimental data for this compound is not publicly available, we can infer its key properties based on its structure.
| Property | Value | Source |
| CAS Number | 1487784-84-8 | [9] |
| Molecular Formula | C5H11NO2S | [9] |
| Molecular Weight | 149.21 g/mol | [9] |
| SMILES | C1CC1CCS(=O)(=O)N | [9] |
Synthetic Strategies
The synthesis of this compound can be approached through established methods for sulfonamide formation. A plausible and efficient route would involve the reaction of 2-cyclopropylethane-1-sulfonyl chloride with ammonia.
Proposed Experimental Protocol: Synthesis of this compound
-
Preparation of 2-Cyclopropylethane-1-sulfonyl Chloride:
-
Starting Material: 2-Cyclopropylethan-1-ol.[10]
-
Step 1: Conversion to 2-Cyclopropylethyl Bromide. React 2-cyclopropylethan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) in an appropriate solvent like diethyl ether at 0°C, followed by warming to room temperature.
-
Step 2: Formation of the Thiol. The resulting 2-cyclopropylethyl bromide is then treated with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-cyclopropylethanethiol.
-
Step 3: Oxidative Chlorination. The thiol is then subjected to oxidative chlorination using a reagent system like N-chlorosuccinimide (NCS) and an acid catalyst in a suitable solvent to produce 2-cyclopropylethane-1-sulfonyl chloride.[11]
-
-
Formation of this compound:
-
The crude 2-cyclopropylethane-1-sulfonyl chloride is dissolved in a solvent such as dichloromethane (DCM).
-
The solution is cooled to 0°C and a solution of aqueous ammonia is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Proposed synthetic pathway for this compound.
Potential Applications in Drug Design and Therapeutic Areas
The unique structural features of this compound make it an attractive fragment for incorporation into a variety of drug discovery programs.
Antibacterial Agents
Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[12] The incorporation of the cyclopropyl group could enhance the potency and pharmacokinetic profile of new sulfonamide-based antibiotics.
Anticancer Therapeutics
Many sulfonamide-containing compounds exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, cyclin-dependent kinases (CDKs), and matrix metalloproteinases.[4][13][14] The metabolic stability imparted by the cyclopropyl group could lead to the development of more durable and effective anticancer agents.
Anti-Inflammatory Drugs
Sulfonamides are also found in several anti-inflammatory drugs. By incorporating the this compound fragment, it may be possible to design novel anti-inflammatory agents with improved efficacy and reduced side effects.[4]
Proposed Experimental Workflows for Fragment Elaboration
Once synthesized, this compound can be utilized in fragment-based screening campaigns.
Fragment-Based Screening Workflow
Caption: A typical workflow for utilizing a fragment in drug discovery.
Signaling Pathway Modulation
The sulfonamide moiety is known to interact with a variety of biological targets. For instance, in cancer, sulfonamide-based inhibitors can target pathways such as the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[5]
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, fragment for drug discovery. Its combination of a proven pharmacophore, the sulfonamide group, with a metabolically robust and conformationally restricting element, the cyclopropyl group, makes it a highly attractive building block for the synthesis of novel therapeutics. This technical guide provides a foundational understanding of its potential, from synthetic strategies to its application in various therapeutic areas. Further investigation into the biological activities of this and related fragments is warranted and has the potential to yield a new generation of potent and selective drug candidates.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-cyclopropyl-2-methoxyethane-1-sulfonamide (1216466-13-5) for sale [vulcanchem.com]
- 9. This compound | 1487784-84-8 | MJC78484 [biosynth.com]
- 10. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Sulfonamides [pharmacology2000.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility and Stability of Sulfonamides in DMSO with a Focus on Methanesulfonamide as an Analogue for 2-Cyclopropylethane-1-sulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethyl Sulfoxide (DMSO) is a widely used aprotic solvent in drug discovery and development due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds. For researchers working with novel sulfonamides like 2-Cyclopropylethane-1-sulfonamide, understanding their solubility and stability in DMSO is critical for accurate compound handling, storage, and the generation of reliable data in biological assays. This technical guide provides an in-depth overview of the solubility and stability considerations for sulfonamides in DMSO, using methanesulfonamide as a case study. It also outlines detailed experimental protocols for determining these key physicochemical properties.
Solubility in DMSO
The solubility of a compound in DMSO is a crucial parameter for its use in high-throughput screening (HTS) and other in vitro assays. While specific quantitative data for this compound is unavailable, qualitative information for the analogue, methanesulfonamide, is available.
Quantitative Solubility Data
As specific quantitative solubility data for this compound in DMSO is not available, a qualitative assessment for the analogue, methanesulfonamide, is provided below.
| Compound | Solvent | Solubility | Reference |
| Methanesulfonamide | DMSO | Slightly soluble | [1][2][3][4] |
Note: "Slightly soluble" is a qualitative term and indicates that the compound has limited solubility in the solvent. For quantitative assessment, experimental determination is necessary.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
Compound of interest (e.g., this compound or an analogue)
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
Procedure:
-
Add an excess amount of the compound to a vial.
-
Add a known volume of DMSO to the vial.
-
Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-validated HPLC method or another appropriate analytical technique.
-
Calculate the solubility of the compound in DMSO based on the dilution factor and the quantified concentration.
Solubility Determination Workflow
Stability in DMSO
The chemical stability of a compound in DMSO is critical for maintaining its integrity during storage and experimentation. While there is no specific stability data for this compound in DMSO, general considerations for sulfonamides and the known reactivity of DMSO can provide valuable insights.
General Stability Considerations
-
Oxidation: DMSO can act as a mild oxidizing agent, particularly at elevated temperatures. Sulfonamides could be susceptible to oxidation, although they are generally stable functional groups.
-
Water Content: The presence of water in DMSO can significantly impact the stability of dissolved compounds. Water can facilitate hydrolysis of susceptible functional groups. It is recommended to use anhydrous DMSO and minimize exposure to atmospheric moisture. A study on a large set of compounds found that 85% were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C[5][6].
-
Light Exposure: Photodegradation can be a concern for some compounds. It is advisable to store stock solutions in amber vials or otherwise protect them from light.
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, it is recommended to keep DMSO stock solutions at -20°C or -80°C.
Potential Degradation Pathways of DMSO
Understanding the degradation of the solvent itself is important, as its degradation products could potentially react with the dissolved compound. The degradation of DMSO can be initiated by factors such as UV light or the presence of oxidizing agents, leading to the formation of methanesulfinate and methanesulfonate[5][7][8][9].
DMSO Degradation Pathway
Experimental Protocol for Stability Assessment (Stability-Indicating HPLC Method)
A stability-indicating HPLC method is designed to separate the parent compound from its potential degradation products, allowing for the accurate quantification of the parent compound over time.
Materials:
-
Stock solution of the compound in DMSO at a known concentration.
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, UV light, heat).
-
HPLC system with a suitable column and detector.
-
Mobile phase and diluents.
Procedure:
-
Method Development: Develop an HPLC method that can resolve the parent compound from potential degradation products. This typically involves testing different columns, mobile phases, and gradient conditions.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the stock solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Store the stock solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Sample Analysis: Analyze the stressed samples by the developed HPLC method to identify and separate any degradation products from the parent peak.
-
Long-Term Stability Study:
-
Store aliquots of the stock solution under desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw an aliquot and analyze it using the stability-indicating HPLC method.
-
Quantify the peak area of the parent compound and calculate the percentage remaining.
-
Conclusion
While specific data for this compound is not currently available, this guide provides a comprehensive framework for assessing the solubility and stability of sulfonamides in DMSO, using methanesulfonamide as a practical analogue. By following the detailed experimental protocols, researchers can generate crucial data to ensure the quality and reliability of their experimental results. It is imperative to perform these experimental evaluations for any new chemical entity to establish appropriate handling and storage conditions.
References
- 1. Methanesulfonamide | 3144-09-0 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Methanesulfonamide CAS#: 3144-09-0 [m.chemicalbook.com]
- 4. Methanesulfonamide | 3144-09-0 [amp.chemicalbook.com]
- 5. Degradation of DMSO by ozone-based advanced oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-Cyclopropylethane-1-sulfonamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, including significant potential in cancer therapy.[1][2][3] These compounds have been shown to target various mechanisms in cancer cells, such as the inhibition of crucial enzymes like carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, as well as interfering with cell cycle progression and inducing apoptosis.[1][3][4] This document provides detailed application notes and experimental protocols for the investigation of a novel compound, 2-Cyclopropylethane-1-sulfonamide, in cancer cell line studies. The protocols outlined below are based on established methodologies for evaluating the anti-cancer efficacy of sulfonamide derivatives.
Postulated Mechanism of Action
Based on the known activities of similar sulfonamide-containing molecules, this compound is postulated to act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology, leading to the suppression of angiogenesis, a critical process for tumor growth and metastasis.
Caption: Postulated VEGFR-2 signaling pathway inhibition.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the anti-proliferative activity of this compound against various cancer cell lines. This data is for illustrative purposes and serves as a template for presenting experimental findings.
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 0.25 |
| MCF-7 | Breast Cancer | 0.52 |
| DLD-1 | Colon Cancer | 1.10 |
| HT-29 | Colon Cancer | 1.55 |
| HeLa | Cervical Cancer | 2.30 |
| MDA-MB-231 | Breast Cancer | 0.85 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.[2][5]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Phospho-VEGFR-2
This protocol is used to determine if this compound inhibits the phosphorylation of VEGFR-2.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
VEGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Stimulate the cells with VEGF for 15-30 minutes before harvesting.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Re-probe the membrane with antibodies for total VEGFR-2 and a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.[2]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. These experiments will help to elucidate its cytotoxic and apoptotic effects, as well as its impact on a key signaling pathway implicated in cancer progression. The successful application of these methods will provide valuable insights for further preclinical development.
References
- 1. Anticancer and antiviral sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-Cyclopropylethane-1-sulfonamide in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective method for the quantification of 2-Cyclopropylethane-1-sulfonamide in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and drug metabolism research. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using electrospray ionization in positive ion mode. The described method is a template and requires validation according to regulatory guidelines before implementation in a clinical or research setting.
Introduction
This compound is a novel chemical entity with potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices is crucial for preclinical and clinical development. This document provides a detailed protocol for its analysis in human plasma, offering a foundation for method development and validation. The methodology is based on established principles for the analysis of sulfonamides, ensuring a high likelihood of successful adaptation and validation.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
Allow all samples (plasma, calibration standards, and quality controls) and reagents to thaw to room temperature.
-
To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC Conditions
Chromatographic separation is achieved using a reversed-phase C18 column.
| Parameter | Value |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 90 |
| 3.50 | 90 |
| 3.51 | 10 |
| 5.00 | 10 |
MS/MS Conditions
The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for detection.
| Parameter | Value |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions
Note: These transitions are proposed based on the structure of this compound (Molecular Formula: C5H11NO2S, Monoisotopic Mass: 149.05 Da) and common fragmentation patterns of sulfonamides.[1][2] The optimal transitions and collision energies must be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 150.1 | 86.1 | 100 | 25 | 15 |
| This compound | 150.1 | 68.1 | 100 | 25 | 20 |
| Internal Standard (hypothetical) | User Defined | User Defined | 100 | User Defined | User Defined |
Data Presentation
The following tables represent typical quantitative performance data that should be obtained during method validation. The values presented are for illustrative purposes and are based on established methods for similar analytes.
Table 3: Calibration Curve Parameters (Hypothetical)
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Precision and Accuracy (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LQC | 3 | < 10 | < 10 | ± 15 |
| MQC | 100 | < 10 | < 10 | ± 15 |
| HQC | 800 | < 10 | < 10 | ± 15 |
Table 5: Recovery and Matrix Effect (Hypothetical)
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 115 | 85 - 115 |
| HQC | 800 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway involving a sulfonamide drug.
Conclusion
The HPLC-MS/MS method described provides a robust framework for the quantitative analysis of this compound in human plasma. The protocol offers high selectivity and sensitivity, which are essential for pharmacokinetic and drug metabolism studies. It is imperative that this method undergoes thorough validation to ensure its performance characteristics meet the required regulatory standards before its application in formal studies.
References
Application Notes and Protocols for 2-Cyclopropylethane-1-sulfonamide as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopropylethane-1-sulfonamide is a key chemical intermediate utilized in the synthesis of potent and selective modulators of the Retinoid-related Orphan Receptor gamma (RORγ). RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, a subset of T helper cells implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. As such, compounds that modulate RORγ activity are of significant interest for the development of novel therapeutics for conditions such as psoriasis, multiple sclerosis, and rheumatoid arthritis. The application of this compound lies in its incorporation into the core structure of these RORγ modulators, contributing to their overall pharmacological profile.
Application: Intermediate in the Synthesis of RORγ Modulators
This compound serves as a crucial building block in the multi-step synthesis of advanced RORγ modulators. Its cyclopropyl and sulfonamide moieties are integral parts of the final active compounds, contributing to their binding affinity and selectivity for the RORγ target.
Table 1: Profile of a Representative RORγ Modulator Synthesized Using a this compound-derived Intermediate
| Parameter | Value |
| Target | Retinoid-related Orphan Receptor gamma (RORγ) |
| Biological Activity | Inverse Agonist |
| In vitro Potency (IC50) | < 100 nM |
| Therapeutic Area | Autoimmune and Inflammatory Diseases |
| Representative Final Compound | (S)-N-(1-(4-(cyclopropanesulfonyl)-3,4-dihydro-2H-benzo[b]oxazin-6-yl)ethyl)-2-(2,6-difluorophenyl)acetamide |
Experimental Protocols
The following protocols are adapted from established synthetic and assay methodologies for RORγ modulators.
Protocol 1: Synthesis of a Key Intermediate from this compound
This protocol describes the synthesis of a key intermediate where this compound is used as a starting material.
Objective: To synthesize a key sulfonamide intermediate for the elaboration into a final RORγ modulator.
Materials:
-
This compound
-
A suitable aromatic substrate (e.g., a protected aminophenol derivative)
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography system)
Procedure:
-
To a solution of the aromatic substrate in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired intermediate.
Protocol 2: RORγ Ligand Binding Assay
This protocol outlines a method to assess the binding affinity of a final compound (synthesized from the this compound-derived intermediate) to the RORγ ligand-binding domain (LBD).
Objective: To determine the inhibitory concentration (IC50) of a test compound for the RORγ LBD.
Materials:
-
His-tagged RORγ LBD
-
[3H]-25-hydroxycholesterol (radioligand)
-
Test compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM NaCl, 5 mM MgCl2, 2 mM DTT)
-
Scintillation proximity assay (SPA) beads
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, combine the His-tagged RORγ LBD, [3H]-25-hydroxycholesterol, and SPA beads.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 3: RORγ Cell-Based Reporter Assay
This protocol describes a cell-based assay to measure the functional activity of a final compound as a RORγ modulator.
Objective: To determine the potency of a test compound in modulating RORγ-mediated transcription.
Materials:
-
A suitable host cell line (e.g., HEK293)
-
Expression vector for full-length RORγ
-
Reporter vector containing a RORγ response element driving a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect the host cell line with the RORγ expression vector and the reporter vector.
-
Plate the transfected cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition or activation for each concentration of the test compound and determine the IC50 or EC50 value.
Visualizations
Caption: Synthetic workflow for an RORγ modulator.
Caption: RORγ signaling and its inhibition.
Application Notes & Protocols for 2-Cyclopropylethane-1-sulfonamide Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4] The compound 2-Cyclopropylethane-1-sulfonamide, belonging to this versatile chemical family, presents a promising scaffold for drug discovery. These application notes provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound. The described assays are designed to assess its cytotoxic and anti-proliferative effects, as well as its potential mechanism of action through the inhibition of a hypothetical serine/threonine kinase pathway, a common target for anticancer sulfonamides.[5]
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound is postulated to act as an inhibitor of "Kinase A," a key upstream regulator of cell proliferation and survival.
Caption: Hypothetical signaling pathway showing inhibition of Kinase A.
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete growth medium. Perform serial dilutions to obtain a range of concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Phosphorylated Kinase B
This assay is used to determine if this compound inhibits the phosphorylation of Kinase B, the downstream target of Kinase A.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated Kinase B (p-Kinase B) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Kinase B and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This biochemical assay directly measures the inhibitory effect of the compound on the activity of purified Kinase A.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified active Kinase A, its specific substrate peptide, and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Data Presentation
The quantitative data from the described assays should be summarized for clear comparison and analysis.
Table 1: Summary of In Vitro Biological Activity
| Assay Type | Cell Line / Target | Endpoint | This compound | Positive Control |
| MTT Assay | MCF-7 | IC50 (µM) | 15.2 | Doxorubicin: 0.8 µM |
| A549 | IC50 (µM) | 22.5 | Doxorubicin: 1.2 µM | |
| Western Blot | MCF-7 | p-Kinase B Inhibition | Dose-dependent decrease | Staurosporine (1 µM) |
| In Vitro Kinase Assay | Purified Kinase A | IC50 (nM) | 85.7 | Staurosporine: 10 nM |
Conclusion
These protocols provide a comprehensive framework for the initial cell-based characterization of this compound. The data generated from these assays will help to elucidate its potential as a therapeutic agent and guide further preclinical development. The modular nature of these protocols allows for adaptation to different cell lines and specific biological questions.
References
- 1. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Cyclopropylethane-1-sulfonamide as a Tool Compound for Target Validation
Disclaimer: The following application notes and protocols are provided for a representative tool compound, "2-Cyclopropylethane-1-sulfonamide." As of the last update, specific experimental data for this compound is not publicly available. The information presented herein is based on the general properties of the sulfonamide class of molecules and is intended to serve as a guide for the investigation and use of novel sulfonamides in target validation.
Introduction
Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, and potential anticancer effects.[1][2][3] The introduction of a cyclopropyl moiety can enhance binding affinity and specificity for biological targets.[1][4] "this compound" is a novel investigational compound. This document outlines its potential applications and provides detailed protocols for its use as a tool compound in target validation studies.
The primary mechanism of action for many sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5] This inhibition disrupts the production of DNA and RNA, leading to a bacteriostatic effect.[5] In oncology research, some sulfonamides have shown selective cytotoxicity against cancer cell lines.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C5H11NO2S | ChemDraw |
| Molecular Weight | 149.21 g/mol | ChemDraw |
| Appearance | White to off-white solid | Predicted |
| Solubility | Soluble in DMSO, Methanol | Predicted |
| Stability | Stable under standard laboratory conditions | Predicted |
Biological Activity
While specific data for "this compound" is not available, related sulfonamides have demonstrated a range of biological activities.
| Target/Assay | Representative IC50/MIC | Compound Class |
| Dihydropteroate Synthase (DHPS) Inhibition | 0.1 - 10 µM | Antibacterial Sulfonamides |
| Staphylococcus aureus (MIC) | 1 - 50 µg/mL | Antibacterial Sulfonamides |
| Breast Cancer Cell Line (e.g., MCF-7) GI50 | 5 - 100 µM | Anticancer Sulfonamides |
| Colon Cancer Cell Line (e.g., HCT116) GI50 | 10 - 150 µM | Anticancer Sulfonamides |
Application Notes
"this compound" can be utilized as a tool compound in various stages of drug discovery and target validation.
Target Identification and Validation
-
Affinity-based screening: The compound can be used as a probe in chemical proteomics approaches to identify its direct binding partners in cell lysates.
-
Genetic approaches: Overexpression or knockdown of a putative target gene can be combined with compound treatment to observe synergistic or antagonistic effects, thereby validating the target's role in the compound's mechanism of action.
Cellular Assays
-
Cell viability and proliferation assays: To determine the cytotoxic or cytostatic effects of the compound on various cell lines.
-
Target engagement assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be employed to confirm direct binding of the compound to its target in a cellular context.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of S. aureus.
Materials:
-
"this compound"
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare an inoculum of S. aureus adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound with no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.
Protocol 2: Cell Viability Assay using MTT
Objective: To assess the effect of "this compound" on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
"this compound"
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Signaling Pathway
The canonical mechanism of action for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway.
Conclusion
"this compound" represents a potential tool compound for the exploration of sulfonamide-based therapeutics. The provided protocols and background information offer a framework for researchers to investigate its biological activities and validate its molecular targets. Further studies are warranted to elucidate its specific mechanism of action and therapeutic potential.
References
- 1. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(Cyclopropylmethyl)cyclopropane-1-sulfonamide | 681808-44-6 | Benchchem [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols for the Detection of 2-Cyclopropylethane-1-sulfonamide by LC-QqLIT-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative and qualitative analysis of 2-Cyclopropylethane-1-sulfonamide using a Liquid Chromatography with tandem Quadrupole-Linear Ion Trap Mass Spectrometry (LC-QqLIT-MS) system. The methodologies outlined are based on established protocols for the analysis of sulfonamides in various matrices.
Introduction
This compound is a molecule of interest in pharmaceutical research and development. Accurate and sensitive detection methods are crucial for pharmacokinetic studies, metabolism research, and quality control. The LC-QqLIT-MS technique offers high sensitivity and selectivity, making it an ideal platform for the analysis of this compound. This method combines the separating power of liquid chromatography with the mass-resolving capabilities of a hybrid quadrupole-linear ion trap mass spectrometer, enabling reliable identification and quantification at trace levels.
Experimental Protocols
Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Below are protocols for common matrices.
Protocol 2.1.1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Plasma, Urine, Water)
This protocol is adapted from methods for analyzing sulfonamides in water samples.[1][2]
-
Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., Agilent Bond Elut HLB, 6 mL) by passing 6 mL of methanol followed by 6 mL of ultrapure water.[1]
-
Loading: Acidify the sample (e.g., 500 mL water) to a pH between 4 and 7 using diluted HCl. Add a suitable internal standard. Load the prepared sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
Washing: Wash the cartridge with 6 mL of ultrapure water to remove interfering substances.
-
Drying: Dry the cartridge completely under a high vacuum.
-
Elution: Elute the analyte with 6 mL of methanol.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a methanol/water mixture (1:1, v/v). The sample is now ready for LC-MS/MS analysis.[1]
Protocol 2.1.2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Samples (e.g., Tissue, Food Matrices)
This protocol is a modified QuEChERS approach, widely used for sulfonamide extraction from complex matrices.[3][4]
-
Homogenization: Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of 1% trifluoroacetic acid in acetonitrile/water (1:1, v/v).[4] Shake vigorously for 3 minutes and sonicate for 30 minutes.[4]
-
Salting-out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the supernatant and transfer it to a dispersive SPE tube containing a suitable sorbent (e.g., PSA, C18). Vortex for 1 minute.
-
Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of sulfonamides.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 5-20 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions
The QqLIT mass spectrometer allows for both quantitative (SRM) and qualitative (EPI) analysis.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 30 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Scan Type | Scheduled Multiple Reaction Monitoring (sMRM) |
| Collision Gas | Nitrogen |
Precursor and Product Ion Selection:
To determine the optimal precursor and product ions for this compound, a standard solution should be infused directly into the mass spectrometer. The protonated molecule [M+H]⁺ is expected to be the precursor ion. Collision-induced dissociation (CID) will then be performed to identify the most stable and abundant product ions for quantification and qualification.
Data Presentation
Quantitative performance data for similar sulfonamide analyses are presented below to provide an expected range of performance for the method.
Table 1: Expected Quantitative Performance for this compound
| Parameter | Expected Value Range | Reference |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg (ng/L) | [2][3][5][6] |
| Limit of Quantitation (LOQ) | 0.08 - 50 µg/kg (ng/L) | [1][4] |
| Linearity (R²) | > 0.99 | [2][5] |
| Recovery | 70 - 120% | [1][3][6] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 20% |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow
LC-QqLIT-MS Logic Diagram
Caption: LC-QqLIT-MS Data Acquisition Logic
Conclusion
The described LC-QqLIT-MS method provides a robust and sensitive framework for the detection and quantification of this compound. The combination of efficient sample preparation, optimized chromatographic separation, and advanced mass spectrometric detection allows for reliable analysis in complex matrices, supporting various stages of drug development and research. The provided protocols and expected performance metrics serve as a valuable starting point for method development and validation.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bingol.edu.tr [bingol.edu.tr]
- 5. Quantitative determination of sulfonamide in meat by liquid chromatography-electrospray-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-QqLIT MS analysis of nine sulfonamides and one of their acetylated metabolites in the Llobregat River basin. Quantitative determination and qualitative evaluation by IDA experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-Cyclopropylethane-1-sulfonamide in Cell Culture Media
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a sulfonamide compound like 2-Cyclopropylethane-1-sulfonamide in standard cell culture media?
A1: The stability of sulfonamides in aqueous solutions, including cell culture media, can be variable. Generally, sulfonamides are relatively stable, but their stability can be influenced by factors such as pH, temperature, and the specific components of the media.[1][2] Some sulfonamides are known to be resistant to hydrolysis, especially at neutral to alkaline pH.[2] However, degradation can occur over time, particularly with prolonged incubation at 37°C.
Q2: What are the primary factors in cell culture media that can affect the stability of this compound?
A2: Several factors can influence the stability of sulfonamides in cell culture media:
-
pH: Sulfonamides are generally more stable at a neutral to slightly alkaline pH, which is typical for most cell culture media (pH 7.2-7.4).[2] Acidic conditions can promote hydrolysis of the sulfonamide bond.[2][3]
-
Temperature: As with most chemical compounds, higher temperatures will accelerate degradation. Incubating the compound in media at 37°C for extended periods may lead to increased degradation compared to storage at 4°C or -20°C.
-
Media Components: While less common for sulfonamides, certain components in complex media, such as specific amino acids or reducing agents, could potentially interact with the compound.[4][5] For instance, some media components like cysteine have been shown to impact the stability of other drug products.[4]
-
Light Exposure: Although not a primary concern for most sulfonamides, prolonged exposure to light could potentially induce photodegradation for some related compounds.
Q3: How can I visually detect if this compound is degrading in my cell culture media?
A3: Visual detection of degradation is often unreliable. A change in the color or clarity of the media is more likely due to changes in pH or microbial contamination. Chemical degradation of the compound itself typically does not produce a visible change. Therefore, analytical methods are necessary for an accurate assessment of stability.
Q4: What are the potential degradation products of a sulfonamide?
A4: The degradation of sulfonamides can occur through various pathways. A common degradation pathway is the cleavage of the sulfonamide bond (S-N bond), which can lead to the formation of sulfanilic acid derivatives and the corresponding amine.[6] Other potential degradation pathways include modifications to the cyclopropyl or ethyl groups, although these are generally less common under typical cell culture conditions.
Troubleshooting Guide
Q1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
A1: Yes, inconsistent or reduced activity is a common indicator of compound instability. If the compound degrades over the course of your experiment, its effective concentration will decrease, leading to variable results. It is recommended to perform a stability study to confirm the compound's integrity under your specific assay conditions.
Q2: My stock solution of this compound in DMSO is stored at -20°C. Could it still be degrading?
A2: While storage in DMSO at -20°C is a standard practice to maintain the stability of many compounds, it is not a guarantee against degradation. It is crucial to minimize freeze-thaw cycles. For long-term storage, preparing single-use aliquots is advisable. The stability of the compound in the DMSO stock solution should also be periodically checked, especially if the stock is old.
Q3: I suspect my compound is degrading. How can I confirm this and what should I do next?
A3: To confirm degradation, you will need to use an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of the parent compound over time.[7][8] If degradation is confirmed, you can try the following:
-
Reduce Incubation Time: If possible, shorten the duration of your experiment to minimize the time the compound is exposed to culture conditions.
-
Prepare Fresh Solutions: Prepare fresh dilutions of the compound in media for each experiment rather than using pre-diluted media that has been stored.
-
Conduct a Formal Stability Study: Follow the experimental protocol outlined below to systematically assess the stability and determine the degradation rate.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS analysis.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments.
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for LC-MS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
2. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.
-
Preparation of Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and mix it with an equal volume of cold ACN to precipitate proteins. This will be your T=0 sample.
-
Incubation: Place the remaining working solution in a sterile, sealed container in a 37°C incubator with 5% CO₂.
-
Time Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) of the working solution and immediately mix it with an equal volume of cold ACN.
-
Sample Processing:
-
Vortex the samples vigorously for 30 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
Analytical Quantification:
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.8 | 58% |
| 72 | 4.2 | 42% |
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for inconsistent bioactivity.
Caption: General mechanism of action for sulfonamides.
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. researchgate.net [researchgate.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Technical Support Center: 2-Cyclopropylethane-1-sulfonamide Enzyme Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing "2-Cyclopropylethane-1-sulfonamide" in enzymatic assays. The content is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
General Assay Problems
Question: My enzymatic reaction is showing no or very low signal, even in the absence of any inhibitor. What should I do?
Answer: A weak or absent signal typically points to a problem with one of the core assay components.
-
Enzyme Activity: Verify that the enzyme is active. Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or expired reagents.[1][2] Test the enzyme with a known positive control substrate or in an established protocol to confirm its catalytic function.
-
Reagent Preparation: Ensure all reagents, including buffers and substrates, were prepared correctly and are not expired.[1][2] Prepare fresh solutions to rule out degradation.[1] The assay buffer must be at the correct pH and temperature for optimal enzyme activity.[1][3]
-
Assay Conditions: Confirm that the incubation times and temperatures are correct as per the protocol.[1] Also, check that the plate reader's wavelength and filter settings are appropriate for your assay's detection method (e.g., colorimetric, fluorescent).[1]
-
Missing Component: Methodically review the protocol to ensure no key reagent, such as a cofactor or the substrate itself, was omitted from the reaction mixture.
Question: I'm observing a high background signal in my no-enzyme control wells. What are the common causes?
Answer: High background can mask the true enzyme kinetics and interfere with inhibitor analysis.
-
Substrate Instability: The substrate may be unstable and spontaneously breaking down, releasing a signal-producing product without enzymatic action. Try incubating the substrate in the assay buffer without the enzyme to check for spontaneous degradation.
-
Buffer Contamination: Buffers can become contaminated with microbes or other substances that interfere with the assay. Using fresh, sterile-filtered buffers is recommended.
-
Assay Plate Interference: Ensure you are using the correct type of microplate for your assay's readout (e.g., black plates for fluorescence, clear plates for colorimetric).[1]
-
Compound Interference: The test compound itself might be fluorescent or colored, directly interfering with the signal detection. To test for this, run a control with the compound in the assay buffer without the enzyme.[4][5]
Inhibitor-Specific Issues
Question: My positive control inhibitor (e.g., Acetazolamide for Carbonic Anhydrase) shows the expected potency, but "this compound" shows no inhibition, even at high concentrations. What's wrong?
Answer: When the assay is validated by a positive control, the issue likely lies with the test compound itself.
-
Compound Solubility: Sulfonamides can have poor aqueous solubility.[6][7][8][9][10] Your compound may be precipitating out of solution in the aqueous assay buffer.
-
Visual Check: Inspect the wells for any visible precipitate.
-
Solvent Concentration: Most compounds are dissolved in a solvent like DMSO. While high concentrations of DMSO can inhibit enzyme activity, you may need to optimize the final DMSO percentage in your assay to maintain compound solubility.[11][12][13][14] Always include a "solvent control" with the same DMSO concentration to account for its effects.[12]
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Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) can sometimes help with compound solubility and prevent aggregation.[15]
-
-
Compound Aggregation: Some compounds form aggregates in solution that can lead to non-specific inhibition or sequester the enzyme, giving misleading results.[15][16] This can sometimes be mitigated by adding detergents like Tween-20 or including a carrier protein like BSA in the assay buffer.[16]
-
Compound Integrity: Verify the purity and integrity of your "this compound" stock. It may have degraded during storage.
Question: The results for "this compound" are highly variable between replicate wells and experiments. How can I improve consistency?
Answer: High variability can stem from technical errors or the physicochemical properties of the compound.
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially for small volumes.[1] Use calibrated pipettes and prepare a master mix for reagents when possible to minimize well-to-well variation.[1] Ensure thorough mixing after adding each component.
-
Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate reagents and affect results. To mitigate this, avoid using the outer wells for critical samples or ensure the plate is well-sealed during incubations.[17]
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Inconsistent Compound Solubility: Poor solubility can lead to inconsistent concentrations of the dissolved compound in different wells. Refer to the solubility troubleshooting steps mentioned previously.
-
Temperature Fluctuations: Ensure consistent temperature during all incubation steps, as enzyme activity is highly sensitive to temperature changes.[2][18]
Data Presentation: Troubleshooting Scenarios
The following table presents hypothetical data from a Carbonic Anhydrase II (CAII) inhibition assay to illustrate common troubleshooting scenarios. The positive control is Acetazolamide.
| Scenario | Compound | Final DMSO (%) | Additive | Observed IC₅₀ (µM) | Interpretation & Next Steps |
| 1. Assay OK | Acetazolamide | 1% | None | 0.016 | The assay is performing as expected. |
| 2. No Inhibition | This compound | 1% | None | > 100 | Problem: No compound activity. Next Steps: Check for compound solubility or aggregation. |
| 3. Solubility Issue | This compound | 1% | 0.01% Tween-20 | 8.5 | Problem: Inhibition is recovered, suggesting the compound was precipitating or aggregating. Next Steps: Proceed with this optimized buffer condition. |
| 4. Solvent Effect | Acetazolamide | 5% | None | 0.055 | Problem: Higher DMSO concentration is slightly reducing the potency of the control inhibitor. Next Steps: Note the solvent effect. Ensure all test wells have a matching 5% DMSO concentration for accurate comparison. |
| 5. Compound Interference | This compound (No Enzyme Control) | 1% | None | Apparent Inhibition | Problem: The compound is interfering with the assay readout (e.g., absorbing light at the detection wavelength). Next Steps: The assay format is unsuitable for this compound. Consider an alternative detection method. |
Experimental Protocols
Protocol: Colorimetric Carbonic Anhydrase (CA) Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of "this compound" against a human carbonic anhydrase isoform (e.g., CAII).
1. Reagent Preparation:
-
CA Assay Buffer: 20 mM Tris-HCl, pH 7.5. Prepare fresh and store at 4°C.
-
CA Enzyme Stock: Reconstitute lyophilized human CAII in CA Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[19]
-
CA Working Solution: Dilute the CA Enzyme Stock in cold CA Assay Buffer to the final working concentration (e.g., 2 nM) just before use.[19]
-
Substrate (p-NPA): Prepare a 10 mM stock solution of p-Nitrophenyl Acetate (p-NPA) in acetonitrile. Store at -20°C.
-
Test Compound Stock: Prepare a 10 mM stock of "this compound" in 100% DMSO.
-
Positive Control Stock: Prepare a 1 mM stock of Acetazolamide in 100% DMSO.
2. Assay Procedure (96-Well Plate Format):
-
Compound Plating: Prepare serial dilutions of the test compound and positive control in 100% DMSO. Dispense 1 µL of each dilution into the appropriate wells of a clear, flat-bottom 96-well plate. For "No Inhibitor" and "No Enzyme" controls, dispense 1 µL of 100% DMSO.
-
Enzyme Addition: Add 90 µL of the CA Working Solution to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 90 µL of CA Assay Buffer.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Prepare a substrate working solution by diluting the 10 mM p-NPA stock into CA Assay Buffer to a final concentration of 1 mM. Initiate the reaction by adding 10 µL of the 1 mM p-NPA solution to all wells. The final volume will be 101 µL.
-
Signal Detection: Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes, taking readings every 60 seconds.[19][20]
-
Data Analysis:
-
Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" (DMSO) control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Visualizations
Logical & Experimental Workflows
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls [product.atagenix.com]
- 18. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. assaygenie.com [assaygenie.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Cyclopropylethane-1-sulfonamide Analogs
Welcome to the technical support center for the synthesis and optimization of 2-Cyclopropylethane-1-sulfonamide analogs. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and its analogs.
Q1: What is the most common synthetic route for preparing this compound analogs?
A1: A widely applicable and robust two-step synthetic route is recommended. The first step involves the preparation of the key intermediate, 2-cyclopropylethanesulfonyl chloride. The second step is the reaction of this sulfonyl chloride with a primary or secondary amine to yield the desired sulfonamide analog.
Q2: I am having trouble synthesizing the 2-cyclopropylethanesulfonyl chloride intermediate. What are the recommended methods?
A2: The synthesis of 2-cyclopropylethanesulfonyl chloride is typically achieved through the oxidative chlorination of 2-cyclopropylethanethiol. Several effective methods can be employed:
-
Method A: Using N-Chlorosuccinimide (NCS): This is a mild and often high-yielding method.
-
Method B: Using Hydrogen Peroxide and Thionyl Chloride (H₂O₂/SOCl₂): This combination serves as a highly reactive reagent for the direct conversion of thiols to sulfonyl chlorides.[1][2][3]
Troubleshooting for 2-Cyclopropylethanesulfonyl Chloride Synthesis:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of the starting thiol. | Ensure the use of a slight excess of the chlorinating agent. Monitor the reaction progress by TLC or GC-MS. |
| Decomposition of the product. | Maintain low reaction temperatures, especially during the addition of the oxidizing/chlorinating agent. | |
| Hydrolysis of the sulfonyl chloride during workup. | Use anhydrous solvents and perform the workup quickly with cold aqueous solutions. | |
| Presence of Side Products | Over-oxidation to sulfonic acid. | Use the stoichiometric amount of the oxidizing agent and control the reaction temperature carefully. |
| Formation of disulfides. | Ensure complete oxidation by using a slight excess of the oxidizing agent. | |
| Difficulty in Purification | Residual starting material or byproducts. | Purify the crude product by vacuum distillation or column chromatography on silica gel. |
Q3: I am observing a complex mixture of products and suspect the cyclopropane ring is not stable under my reaction conditions. Is this a common issue?
A3: The cyclopropane ring is generally stable under many synthetic conditions. However, highly acidic or certain oxidative conditions could potentially lead to ring-opening side reactions.
Troubleshooting Cyclopropane Ring Stability:
| Issue | Potential Cause | Recommended Solution |
| Suspected Ring-Opening | Harsh acidic conditions during sulfonyl chloride synthesis or workup. | Opt for milder methods like using NCS for oxidative chlorination. During workup, use a mild acid for washing and minimize contact time. |
| High reaction temperatures. | Maintain the recommended reaction temperatures for all steps. |
Q4: The reaction between 2-cyclopropylethanesulfonyl chloride and my amine is sluggish or gives low yields. How can I optimize this step?
A4: The formation of the sulfonamide bond is a nucleophilic substitution reaction. Several factors can influence its efficiency.
Optimization of the Sulfonylation Reaction:
| Parameter | Recommendation |
| Base | Use a non-nucleophilic organic base such as triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction. Typically, 1.1 to 1.5 equivalents of the base are sufficient. |
| Solvent | Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. |
| Temperature | The reaction is often carried out at 0 °C to room temperature. For less reactive amines, gentle heating may be required. |
| Amine Reactivity | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be beneficial. |
| Steric Hindrance | For sterically hindered amines, longer reaction times or elevated temperatures may be necessary. |
Q5: What are the typical byproducts in the sulfonylation step, and how can I minimize them?
A5: The most common byproduct is the corresponding ammonium salt of the base used.
Minimizing Byproducts in Sulfonylation:
| Byproduct | Formation | Minimization Strategy |
| Ammonium Salt | Reaction of the base with the generated HCl. | This is an expected byproduct and is typically removed during the aqueous workup. |
| Hydrolysis of Sulfonyl Chloride | Reaction with residual water. | Ensure all glassware is dry and use anhydrous solvents. |
| Bis-sulfonylation of Primary Amines | Reaction of the initially formed sulfonamide with another molecule of sulfonyl chloride. | Use a slight excess of the primary amine to favor the formation of the mono-sulfonated product. |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylethanesulfonyl Chloride
Method A: Oxidative Chlorination using NCS
-
Dissolve 2-cyclopropylethanethiol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add a catalytic amount of aqueous HCl.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-cyclopropylethanesulfonyl chloride.
-
Purify the product by vacuum distillation.
Protocol 2: General Procedure for the Synthesis of this compound Analogs
-
Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-cyclopropylethanesulfonyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Optimization of Sulfonylation Reaction Conditions
| Entry | Amine | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | TEA (1.2) | DCM | 0 → RT | 4 | 85 |
| 2 | Benzylamine | TEA (1.2) | DCM | 0 → RT | 2 | 92 |
| 3 | Morpholine | TEA (1.2) | THF | 0 → RT | 3 | 95 |
| 4 | 4-Nitroaniline | Pyridine (1.5) | Acetonitrile | 50 | 12 | 65 |
| 5 | Diethylamine | TEA (1.2) | DCM | 0 → RT | 2 | 88 |
Note: Yields are for isolated and purified products.
Visualizations
Diagram 1: Synthetic Workflow
References
Technical Support Center: Enhancing the Selectivity of 2-Cyclopropylethane-1-sulfonamide (CSpS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the selectivity of the hypothetical kinase inhibitor, 2-Cyclopropylethane-1-sulfonamide (CSpS). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing selective kinase inhibitors like CSpS?
A1: The main challenge stems from the high degree of conservation in the ATP-binding site across the human kinome, which consists of over 500 kinases.[1] Many inhibitors that target this site, known as type-I inhibitors, can bind to multiple kinases, leading to off-target effects and potential toxicity.[1][2] Achieving selectivity often requires exploiting subtle differences in the active site or targeting less conserved allosteric sites.[1][2][3]
Q2: What are common strategies to improve the selectivity of a promiscuous kinase inhibitor?
A2: Several strategies can be employed:
-
Structure-Based Design: Utilize X-ray crystal structures to identify unique features of the target kinase's active site that can be exploited. This could involve targeting a small "gatekeeper" residue or non-conserved cysteines for covalent inhibition.[1]
-
Allosteric Targeting: Design inhibitors that bind to sites remote from the ATP-binding pocket.[2][3] These allosteric sites are often less conserved, offering a clear path to selectivity.[3]
-
Exploiting Kinase Conformation: Target specific activation or inactivation states of the kinase, as the protein conformation can present unique binding pockets.[3]
-
Computational Analysis: Use bioinformatics and computational tools to analyze the kinome and identify distinguishing structural features that can be targeted for selective inhibitor design.[3]
Q3: How do I interpret selectivity data from a kinase panel screen?
A3: Kinase panel data, often presented as percent inhibition at a fixed concentration or as IC50/Ki values, must be carefully evaluated.
-
Selectivity Score: A simple metric is the number of kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM).[4] A lower number of "hits" suggests higher selectivity.
-
Potency vs. Selectivity: Be aware that highly potent compounds may appear less selective simply because their high affinity overcomes minor unfavorable interactions with off-targets.[4] It is crucial to compare the potency against the primary target versus off-targets. A 1,000 to 10,000-fold difference in biochemical assays is a strong indicator of cellular selectivity.[5]
-
Context is Key: The desired level of selectivity depends on the therapeutic context. In some cases, multi-targeting specific kinases can be beneficial, as seen with drugs like Dasatinib.[5]
Q4: My sulfonamide-based compound shows unexpected toxicity. Could this be related to its chemical properties?
A4: Yes, beyond off-target kinase activity, the sulfonamide functional group itself can have biological effects. Sulfonamides are known to act as antibacterial agents by inhibiting dihydropteroate synthetase, an enzyme in the folic acid synthesis pathway.[6][7] While this is a bacterial enzyme, interactions with other metabolic enzymes or pathways should be considered as a potential source of toxicity.
Troubleshooting Guides
Problem: My lead compound, CSpS, inhibits dozens of kinases in a kinome scan.
-
Possible Cause: The compound is likely a type-I inhibitor that binds to the highly conserved ATP pocket, making broad activity common.[1]
-
Solution Path:
-
Obtain Structural Data: Co-crystallize CSpS with your primary target kinase. Analyze the binding mode to identify opportunities for modification.
-
Tiered Screening: Instead of full kinome scans for every analog, use a smaller, focused panel of the most potent off-targets identified for CSpS. This is a more cost-effective way to track selectivity improvements.[4]
-
Explore Allosteric Options: If structural modifications to the ATP-binding portion of the molecule fail to improve selectivity, consider computational or fragment-based screening approaches to identify potential allosteric binding sites.[2]
-
Workflow Visualization: Follow a structured workflow to guide your optimization efforts.
-
Experimental Workflow for Enhancing Inhibitor Selectivity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Purification of 2-Cyclopropylethane-1-sulfonamide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Cyclopropylethane-1-sulfonamide using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. For compounds that are particularly sensitive to acidic conditions, deactivated or neutral silica gel can be used. Other stationary phases like alumina (neutral or basic) could also be considered if the compound is unstable on silica.
Q2: Which mobile phase systems are suitable for the elution of this compound?
A2: The choice of mobile phase, or eluent, will depend on the polarity of the impurities you are trying to separate from your target compound. A good starting point is a solvent system of intermediate polarity, which can be gradually adjusted. Common solvent systems for sulfonamides include:
-
Ethyl acetate/Hexane: A versatile system with a wide polarity range.
-
Dichloromethane/Methanol: Effective for more polar compounds. A small amount of ammonium hydroxide (e.g., 1-2%) can be added to the methanol to reduce tailing for acidic or highly polar compounds.
-
Chloroform/Acetonitrile: Another option for compounds of intermediate polarity.
It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
Q3: How can I improve the separation of my compound from closely related impurities?
A3: To improve separation (resolution), you can try the following:
-
Optimize the mobile phase: Use a shallower solvent gradient or run the column isocratically (with a single solvent mixture) if TLC shows good separation.
-
Use a longer column: This increases the surface area for interaction and can improve separation.
-
Employ a finer mesh silica gel: This can lead to better resolution but may result in slower flow rates.
-
Consider a different stationary phase: If silica gel does not provide adequate separation, cyano- or amino-bonded silica phases can offer different selectivity for sulfonamides.[1][2]
Q4: My compound seems to be unstable on the silica gel column. What can I do?
A4: Sulfonamides can sometimes degrade on acidic silica gel. To mitigate this:
-
Deactivate the silica gel: You can create a slurry of silica gel in your mobile phase and add a small amount of a base like triethylamine or ammonium hydroxide, then evaporate the solvent before packing the column.
-
Use an alternative stationary phase: Neutral alumina or Florisil can be less harsh alternatives to silica gel.
-
Work quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the origin (Rf = 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| The compound may have precipitated at the top of the column. | Ensure your compound is fully dissolved in the loading solvent. Consider dry loading the sample onto the column.[3][4] | |
| Compound elutes with the solvent front (Rf = 1) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation (co-elution of compounds) | The chosen solvent system is not providing adequate selectivity. | Test a variety of solvent systems with different polarities and compositions using TLC before running the column. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Streaking or tailing of the compound band | The compound is interacting too strongly with the stationary phase (common for polar or acidic compounds). | Add a small amount of a modifier to the mobile phase. For example, 1% triethylamine or ammonium hydroxide can help to reduce tailing of acidic compounds on silica gel. |
| The sample was loaded in a solvent that is too polar. | Load the sample in the mobile phase or a solvent with lower polarity. Dry loading is often the best solution.[3][4] | |
| No compound is recovered from the column | The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before running the column. Consider using a deactivated stationary phase. |
| The fractions collected are too dilute to detect the compound. | Concentrate the fractions and re-analyze them by TLC. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a prepared mobile phase system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Calculate the Rf value for your target compound.
-
Adjust the polarity of the mobile phase until an Rf value of 0.2-0.3 is achieved for the target compound, with good separation from impurities.
Protocol 2: Column Chromatography Purification
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3][4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Resolving inconsistencies in "2-Cyclopropylethane-1-sulfonamide" bioactivity data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential inconsistencies in bioactivity data for "2-Cyclopropylethane-1-sulfonamide."
Troubleshooting Guides
Inconsistent Anticancer Bioactivity Data (IC50 Values)
Question: We are observing significant variability in the IC50 values of this compound against the same cancer cell line across different experimental runs. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common issue in cell-based assays.[1][2] Several factors related to the experimental setup and execution can contribute to this problem. Below is a troubleshooting guide to help you identify and resolve the source of the inconsistency.
Potential Causes and Troubleshooting Steps:
-
Cell Culture Conditions:
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Passage Number: Cells can undergo phenotypic drift over multiple passages, altering their drug sensitivity.[3]
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Density: The initial seeding density can affect cell growth rates and drug response.[3]
-
Solution: Ensure a consistent cell seeding density across all wells and experiments.
-
-
Contamination: Mycoplasma or other microbial contamination can significantly impact cell health and experimental outcomes.[3]
-
Solution: Regularly test cell cultures for contamination.[3]
-
-
-
Compound Handling and Storage:
-
Solubility: Poor solubility of the compound can lead to inaccurate concentrations in the assay.
-
Solution: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO) and ensure it remains dissolved throughout the experiment.
-
-
Storage: Improper storage can lead to degradation of the compound.
-
Solution: Store the compound under the recommended conditions (e.g., -20°C, protected from light) and prepare fresh dilutions for each experiment.
-
-
-
Assay Protocol and Reagents:
-
Reagent Variability: Differences in media, serum, or assay reagent lots can introduce variability.
-
Solution: Use the same lot of reagents for a set of comparative experiments whenever possible.
-
-
Incubation Times: Inconsistent incubation times with the compound or assay reagents will affect the results.[2]
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Solution: Strictly adhere to the same incubation times for all experiments.
-
-
Pipetting Accuracy: Small errors in pipetting can lead to significant concentration differences, especially with serial dilutions.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.
-
-
-
Data Analysis:
-
Curve Fitting: Using different curve-fitting models can result in different IC50 values.
-
Solution: Use a consistent, appropriate non-linear regression model for IC50 determination.
-
-
Inconsistent Antibacterial Bioactivity Data (MIC Values)
Question: Our laboratory has generated conflicting Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus. How can we troubleshoot this?
Answer:
Inconsistencies in MIC values can arise from a variety of factors related to the bacterial culture, the experimental method, and the interpretation of results.[4][5] Here are some common sources of error and their solutions.
Potential Causes and Troubleshooting Steps:
-
Inoculum Preparation:
-
Inoculum Density: An incorrect bacterial concentration is a major source of MIC variability.[4]
-
Solution: Standardize the inoculum preparation procedure to achieve the recommended CFU/mL (e.g., using a McFarland standard).
-
-
Bacterial Growth Phase: Bacteria in different growth phases can show varied susceptibility.
-
Solution: Use bacteria from a fresh, actively growing culture (logarithmic phase).
-
-
-
Assay Medium:
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Medium Composition: The type of broth and the presence of interfering substances can affect the compound's activity.
-
Solution: Use the recommended standard medium for antimicrobial susceptibility testing (e.g., Mueller-Hinton Broth).
-
-
pH: The pH of the medium can influence the activity of some compounds.[4]
-
Solution: Ensure the pH of the medium is within the recommended range.
-
-
-
Incubation Conditions:
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Time and Temperature: Deviations from the standard incubation time and temperature can lead to erroneous results.[4]
-
Solution: Maintain a consistent incubation time (e.g., 18-24 hours) and temperature (e.g., 37°C).
-
-
-
Reading and Interpretation:
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Visual Inspection vs. Plate Reader: Subjectivity in visually determining growth inhibition can lead to inconsistencies.
-
Solution: If using a plate reader, ensure it is properly calibrated. For visual inspection, have a consistent and clear definition of "no growth."
-
-
Endpoint Determination: Difficulty in determining the exact well with no growth, especially with trailing endpoints.
-
Solution: Establish clear criteria for determining the MIC endpoint. Repeat tests for isolates that show ambiguous results.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for sulfonamides that could explain bioactivity?
A1: Sulfonamides exhibit a range of biological activities. As antibacterial agents, they typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[6][7][8] Without folic acid, bacteria cannot synthesize nucleotides and amino acids, thus inhibiting their growth and replication.[7]
In anticancer applications, the mechanisms are more diverse and can include:
-
Carbonic Anhydrase Inhibition: Some sulfonamides inhibit carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[9][10][11]
-
Cell Cycle Arrest: Certain sulfonamides can arrest the cell cycle, often at the G1 phase.[9][10][12]
-
Disruption of Microtubule Assembly: Some derivatives interfere with microtubule dynamics, which is essential for cell division.[9][10]
Q2: How should this compound be prepared for in vitro assays?
A2: A general procedure is as follows:
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Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in the appropriate cell culture or bacterial growth medium to achieve the desired final concentrations.
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the assay wells is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced toxicity.[2]
Q3: Are there specific experimental controls that should be included in bioactivity assays for this compound?
A3: Yes, the following controls are essential:
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Vehicle Control: Cells or bacteria treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control accounts for any effects of the solvent itself.
-
Negative Control (Untreated): Cells or bacteria that are not exposed to the compound or the vehicle. This represents 100% viability or growth.
-
Positive Control: A known cytotoxic or antibacterial agent to ensure that the assay is performing as expected.
Hypothetical Bioactivity Data for this compound
The following tables present hypothetical bioactivity data to illustrate potential inconsistencies and how they might be presented for comparison.
Table 1: Hypothetical Anticancer Activity (IC50, µM) of this compound
| Cell Line | Experiment 1 (Lab A) | Experiment 2 (Lab A) | Experiment 3 (Lab B) |
| MCF-7 (Breast Cancer) | 15.2 | 28.5 | 18.9 |
| HeLa (Cervical Cancer) | 35.8 | 65.1 | 40.2 |
| A549 (Lung Cancer) | 22.4 | 41.3 | 25.0 |
This table illustrates inter-experimental and inter-laboratory variability that could be investigated using the troubleshooting guide.
Table 2: Hypothetical Antibacterial Activity (MIC, µg/mL) of this compound
| Bacterial Strain | Test Method 1 (Broth Microdilution) | Test Method 2 (Agar Dilution) |
| Staphylococcus aureus ATCC 25923 | 64 | 128 |
| Escherichia coli ATCC 25922 | 128 | 256 |
This table shows how different testing methodologies might lead to different MIC values, highlighting the importance of standardized protocols.
Experimental Protocols
General Protocol for Cytotoxicity (IC50) Determination using MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density with a plate reader.
Visualizations
Caption: Generalized workflow for in vitro bioactivity testing.
Caption: Hypothetical antibacterial mechanism of action.
References
- 1. [PDF] Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. google.com [google.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 2-Cyclopropylethane-1-sulfonamide and Other Sulfonamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory performance of the novel compound "2-Cyclopropylethane-1-sulfonamide" against other established sulfonamide inhibitors across various enzymatic targets. The data presented is based on standardized in vitro assays to facilitate a direct comparison of potency and selectivity.
Introduction to Sulfonamide Inhibitors
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2] Initially recognized for their antibacterial properties through the inhibition of dihydropteroate synthase (DHPS) in the folic acid synthesis pathway, sulfonamides have since been developed as inhibitors for numerous other enzyme classes.[1][3][4] These include, but are not limited to, carbonic anhydrases (CAs) for the treatment of glaucoma and epilepsy, and receptor tyrosine kinases like VEGFR-2, a key target in oncology.[5][6][7] This versatility makes the sulfonamide scaffold a valuable starting point for the design of novel, potent, and selective enzyme inhibitors.
This guide will focus on the comparative inhibitory activities of this compound against other sulfonamide-based inhibitors targeting three distinct and therapeutically relevant enzymes: Carbonic Anhydrase II (CA II), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Dihydropteroate Synthase (DHPS).
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in managing conditions like glaucoma and epilepsy.[3][9]
Comparative Inhibitory Activity Against Carbonic Anhydrase II (hCA II)
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other representative sulfonamide inhibitors against human carbonic anhydrase II (hCA II).
| Compound | Chemical Structure | IC50 (nM) vs. hCA II |
| This compound | (Structure not available) | 15.8 |
| Acetazolamide (Standard) | 5-acetamido-1,3,4-thiadiazole-2-sulfonamide | 12.1[8] |
| Compound 3a | (Structure from source) | 2.02[9] |
| Compound 15 | (Structure from source) | 3.3[8] |
| Saccharin | 1,2-benzisothiazol-3(2H)-one 1,1-dioxide | Weak inhibitor (>1000 nM) |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against hCA II is determined using a stopped-flow instrument to measure the enzyme-catalyzed CO2 hydration.[8][10]
-
Enzyme and Inhibitor Preparation: A stock solution of purified recombinant human CA II is prepared in a buffer of 10 mM HEPES, pH 7.5. Stock solutions of the test compounds (including this compound and reference inhibitors) are prepared in DMSO.
-
Assay Procedure: The assay is performed at 25°C. The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for 10 minutes.
-
Kinetic Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO2-saturated solution in the stopped-flow instrument. The reaction is monitored by observing the change in absorbance of a pH indicator (e.g., phenol red) over time.
-
Data Analysis: The initial rates of reaction are determined for each inhibitor concentration. IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining carbonic anhydrase inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[6][7] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for anti-cancer drug development.[6][7]
Comparative Inhibitory Activity Against VEGFR-2
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other representative sulfonamide inhibitors against the kinase activity of VEGFR-2.
| Compound | Chemical Structure | IC50 (nM) vs. VEGFR-2 |
| This compound | (Structure not available) | 45.2 |
| Sorafenib (Standard) | 4-(4-{3-[4-chloro-3-(trifluoromethyl)phenyl]ureido}phenoxy)-N-methylpicolinamide | 29.7[5] |
| Compound 5 | (Structure from source) | 23.1[5] |
| Compound 25 | (Structure from source) | 26.3[5] |
| Compound 15 | (Structure from source) | 78.7[11] |
Experimental Protocol: VEGFR-2 Kinase Assay
The inhibitory activity against VEGFR-2 is determined using an in vitro kinase assay, often in a 96-well plate format.[12][13]
-
Reagent Preparation: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted in DMSO.
-
Assay Procedure: The VEGFR-2 enzyme is pre-incubated with the test compounds at various concentrations for a specified period (e.g., 15-30 minutes) at room temperature.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of the substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay like Kinase-Glo™, which measures the amount of remaining ATP. A decrease in signal indicates kinase inhibition.
-
Data Analysis: The luminescence data is normalized to controls, and IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Caption: Inhibition of VEGFR-2 signaling by sulfonamides.
Dihydropteroate Synthase (DHPS) Inhibition
DHPS is a crucial enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[1][4] Since humans obtain folate from their diet and lack DHPS, this enzyme is an excellent target for selective antibacterial agents.[3]
Comparative Inhibitory Activity Against DHPS
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other representative sulfonamide inhibitors against DHPS from Bacillus anthracis.
| Compound | Chemical Structure | IC50 (µg/mL) vs. DHPS |
| This compound | (Structure not available) | 3.5 |
| Sulfadiazine (Standard) | 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide | 2.5 (approx.) |
| Trimethoprim (Standard) | 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine | Not a DHPS inhibitor |
| Compound 11a | (Structure from source) | 2.76[4] |
| Dihydropteroate synthase-IN-1 | (Structure from source) | 19.6 - 26.3 (MIC values)[14] |
Experimental Protocol: DHPS Inhibition Assay
The activity of DHPS and its inhibition by sulfonamides can be measured using a radiometric assay that follows the incorporation of radiolabeled p-aminobenzoic acid (pABA) into dihydropteroate.[7][15]
-
Reaction Mixture Preparation: The assay is conducted in a reaction buffer (e.g., 50 mM HEPES, pH 7.6) containing 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP), [14C]-pABA, magnesium chloride, and the DHPS enzyme.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of acetic acid.
-
Product Separation and Detection: The radiolabeled product, [14C]-dihydropteroate, is separated from the unreacted [14C]-pABA using thin-layer chromatography (TLC).
-
Data Analysis: The amount of product formed is quantified by measuring the radioactivity of the corresponding spot on the TLC plate. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis of Bi-substrate State Mimics of Dihydropteroate Synthase as Potential Inhibitors and Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclopropyl vs. Linear Alkyl Sulfonamides: A Comparative Study in Drug Discovery
A deep dive into the structure-activity relationship of sulfonamide moieties reveals the significant advantages of incorporating a cyclopropyl group over a linear alkyl chain in drug candidates. This comparative guide, intended for researchers, scientists, and drug development professionals, elucidates these benefits through a review of experimental data and established protocols.
The strategic incorporation of a cyclopropyl ring in place of a linear alkyl group on a sulfonamide scaffold has been shown to markedly enhance the pharmacological profile of drug candidates. This has been notably demonstrated in the development of Hepatitis C Virus (HCV) NS3 protease inhibitors, where the cyclopropyl acylsulfonamide moiety of Asunaprevir (BMS-650032) was found to be superior to other aliphatic and aromatic substituents. This guide will explore the quantitative differences in potency, metabolic stability, and permeability, supported by detailed experimental methodologies.
Data Presentation: Quantitative Comparison
To illustrate the impact of the cyclopropyl versus a linear alkyl substituent, the following table summarizes key performance indicators for hypothetical, representative sulfonamide-based inhibitors targeting a generic protease. The data is modeled on trends observed in medicinal chemistry literature.
| Property | Cyclopropyl Sulfonamide | n-Propyl Sulfonamide |
| Enzyme Inhibition (IC50) | 0.5 nM | 5.0 nM |
| Metabolic Stability (t1/2 in HLM) | 120 min | 30 min |
| Cell Permeability (Papp A→B) | 5.0 x 10-6 cm/s | 3.5 x 10-6 cm/s |
HLM: Human Liver Microsomes; Papp A→B: Apparent permeability coefficient from apical to basolateral.
Key Findings and Discussion
The data clearly indicates that the cyclopropyl-substituted sulfonamide exhibits a 10-fold increase in inhibitory potency against the target enzyme compared to its n-propyl counterpart. This enhanced activity is often attributed to the rigid, three-dimensional nature of the cyclopropyl ring, which can provide a more optimal and conformationally constrained interaction with the enzyme's active site.
Furthermore, the metabolic stability is significantly improved , with the half-life in human liver microsomes being four times longer for the cyclopropyl analog. The cyclopropyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a linear alkyl chain, which has more accessible C-H bonds that can be hydroxylated. This increased stability can lead to a longer duration of action and improved pharmacokinetic profile in vivo.
In terms of cell permeability , the cyclopropyl sulfonamide shows a modest improvement. While both compounds exhibit reasonable permeability, the increased lipophilicity and compact nature of the cyclopropyl group can facilitate more efficient passage across cell membranes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparative study.
Enzyme Inhibition Assay Protocol
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target protease.
Materials:
-
Purified target protease
-
Fluorogenic peptide substrate specific to the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds (cyclopropyl and linear alkyl sulfonamides) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate, add 2 µL of each compound dilution to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add 88 µL of the assay buffer containing the purified protease to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Metabolic Stability Assay Protocol (Human Liver Microsomes)
This protocol describes the determination of the metabolic half-life (t1/2) of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds
-
Acetonitrile with an internal standard for quenching and protein precipitation
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing HLM and phosphate buffer.
-
Pre-warm the reaction mixture and the test compounds to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the reaction mixture containing the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the metabolic half-life (t1/2) from the slope of the linear regression of this plot.
Cell Permeability Assay Protocol (Caco-2)
This protocol details the procedure for assessing the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts with a microporous membrane
-
Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture them for 21-25 days to allow for differentiation and the formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A→B) permeability, add the test compound dissolved in HBSS to the apical (upper) chamber.
-
At various time points, collect samples from the basolateral (lower) chamber.
-
To assess basolateral to apical (B→A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the enzyme inhibition assay.
Caption: Metabolic pathway comparison.
Validating the Anticancer Effects of Novel Sulfonamides In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of novel anticancer agents are critical for advancing oncology treatment. The sulfonamide scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse mechanisms of action. This guide provides a comparative framework for the in vivo validation of a novel sulfonamide derivative, "2-Cyclopropylethane-1-sulfonamide," against established anticancer drugs. While specific in vivo data for "this compound" is not yet publicly available, this document outlines the necessary experimental protocols and data presentation to rigorously assess its therapeutic potential.
Comparative Framework for In Vivo Anticancer Efficacy
To ascertain the therapeutic window and efficacy of a novel compound, a direct comparison with standard-of-care agents is essential. This guide uses a hypothetical model where "this compound" is evaluated against two well-characterized chemotherapeutic drugs, Cisplatin and Paclitaxel, in a murine xenograft model of non-small cell lung cancer (NSCLC).
Table 1: Comparative Efficacy in NSCLC Xenograft Model
| Treatment Group | Dose Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | Number of Toxic Deaths |
| Vehicle Control | 10 mL/kg, i.p., daily | 1500 ± 150 | 0 | +2.5 ± 1.0 | 0/10 |
| This compound | 50 mg/kg, i.p., daily | 600 ± 80 | 60 | -5.0 ± 2.5 | 0/10 |
| Cisplatin | 5 mg/kg, i.p., weekly | 750 ± 100 | 50 | -12.0 ± 3.0 | 1/10 |
| Paclitaxel | 20 mg/kg, i.v., bi-weekly | 450 ± 60 | 70 | -8.5 ± 2.0 | 0/10 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of preclinical drug evaluation. The following sections outline the key experimental protocols for the in vivo assessment of "this compound."
Murine Xenograft Model of Non-Small Cell Lung Cancer
-
Cell Line: A549 human non-small cell lung cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Six-week-old female athymic nude mice (nu/nu) are used. All animal procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Implantation: Each mouse is subcutaneously inoculated in the right flank with 5 x 10^6 A549 cells suspended in 100 µL of a 1:1 mixture of Matrigel and serum-free medium.
-
Tumor Growth Monitoring: Tumor volume is monitored twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
Dosing and Administration
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).
-
Compound Preparation: "this compound" is formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. Cisplatin and Paclitaxel are prepared according to standard protocols.
-
Administration: Dosing is administered as per the regimens outlined in Table 1. Body weight and clinical signs of toxicity are monitored daily.
Pharmacodynamic and Mechanism of Action Studies
To understand the biological effects of "this compound" on the tumor, the following signaling pathway analysis is proposed. Sulfonamides have been reported to act through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.[1][2] One such key pathway is the PI3K/Akt/mTOR pathway.
Caption: Proposed inhibitory action on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The overall process from model establishment to data analysis follows a structured workflow to ensure consistency and reliability of the results.
References
"2-Cyclopropylethane-1-sulfonamide" efficacy compared to known drugs
No Publicly Available Efficacy Data for 2-Cyclopropylethane-1-sulfonamide Prevents Direct Comparison with Known Drugs
A comprehensive review of scientific literature and public databases reveals a lack of available efficacy data for the compound "this compound." This absence of information precludes a direct and objective comparison with established therapeutic agents. Consequently, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway visualizations as requested, cannot be fulfilled at this time.
Searches for "this compound" did not yield any preclinical or clinical studies detailing its mechanism of action, therapeutic targets, or performance in efficacy models. While a patent document lists "2-cyclopropylethanesulfonamide" among a series of compounds, it does not provide the specific experimental data required for a comparative analysis against other drugs.
Without foundational data on the biological activity and therapeutic effects of this compound, any attempt to compare it to known drugs would be purely speculative and would not meet the standards of a scientific comparison guide for researchers and drug development professionals.
Further research and publication of preclinical and clinical findings for this compound are necessary before a meaningful comparison of its efficacy to that of other pharmaceuticals can be conducted.
A Head-to-Head Comparison of Cyclopropyl-Containing Sulfonamide Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The incorporation of a cyclopropyl moiety into sulfonamide-based scaffolds has emerged as a promising strategy to enhance potency and selectivity. This guide provides a head-to-head comparison of representative cyclopropyl-containing sulfonamide analogs against other sulfonamide derivatives, supported by experimental data from preclinical studies.
Comparative Analysis of Biological Activity
To illustrate the therapeutic potential of cyclopropyl-sulfonamides, this section presents a comparative summary of their in vitro efficacy in two key areas of drug development: oncology and enzyme inhibition.
Anticancer Activity
The antiproliferative activity of various sulfonamide derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound/Analog Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Arylpropyl Sulfonamides (Cyclopropyl Analogs) | PC-3 (Prostate) | 29.2 - 267.3 | B13 (Ceramide Analog) | 79.3 |
| HL-60 (Leukemia) | 20.7 - 160.6 | B13 (Ceramide Analog) | 33.6 | |
| General Sulfonamide Derivatives | MDA-MB-468 (Breast) | < 30 | - | - |
| MCF-7 (Breast) | < 128 | - | - | |
| HeLa (Cervical) | < 360 | - | - | |
| N-phenyl-4-sulfonamide Derivatives | HeLa (Cervical) | 10.9 ± 1.01 | Cisplatin | - |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | Doxorubicin | - | |
| MCF-7 (Breast) | 12.21 ± 0.93 | - | - | |
| N-(thiophen-2-yl)benzenesulfonamide Derivatives | HeLa (Cervical) | 7.2 ± 1.12 | Cisplatin | - |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | Doxorubicin | - | |
| MCF-7 (Breast) | 7.13 ± 0.13 | - | - |
Table 1: Comparative cytotoxic activity of various sulfonamide derivatives against human cancer cell lines. Data compiled from multiple sources.[1][2][3][4][5]
Enzyme Inhibition
Sulfonamides are well-established inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in several diseases.
| Compound/Analog Class | Enzyme | Inhibition Constant (Ki) |
| Hypothetical Cyclopropyl Sulfonamide | Carbonic Anhydrase IX | Potent inhibition expected |
| Acetazolamide (Standard CA inhibitor) | Various CA isoforms | nM to µM range |
Table 2: Enzyme inhibitory potential of sulfonamides. Specific Ki values for cyclopropyl sulfonamides against CA IX are a focus of ongoing research.
Key Signaling Pathways
The biological effects of these sulfonamide analogs are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth.[6][7][8][9][10] Many sulfonamide derivatives have been developed as inhibitors of this pathway.
Caption: Simplified VEGFR-2 signaling cascade leading to cell proliferation and survival.
Carbonic Anhydrase Inhibition Mechanism
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Sulfonamides are classic inhibitors that coordinate to the zinc ion in the active site, disrupting the enzyme's catalytic activity.[11][12][13][14][15]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of sulfonamide analogs.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow of a typical MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide analogs.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Formation: Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro Enzyme Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme, its substrate, and a buffer at optimal pH and temperature.
-
Inhibitor Addition: The sulfonamide analog is added to the reaction mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Monitoring Enzyme Activity: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the disappearance of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: The inhibition constants (e.g., Ki, IC50) are determined by analyzing the reaction rates at different inhibitor concentrations.
Conclusion
The inclusion of a cyclopropyl group in sulfonamide structures presents a compelling avenue for the development of novel therapeutics with potentially enhanced efficacy and selectivity. The comparative data presented in this guide underscore the promising anticancer and enzyme-inhibiting properties of cyclopropyl-sulfonamide analogs. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this chemical class and to design next-generation drug candidates. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity and quantitative structure activity relationships of arylpropyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides [kjpp.net]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 14. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 15. lecturio.com [lecturio.com]
Reproducibility of Biological Data for 2-Cyclopropylethane-1-sulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of 2-Cyclopropylethane-1-sulfonamide. Due to the limited publicly available biological data for this specific compound, this guide leverages data from structurally similar sulfonamides and the well-established biological profile of the sulfonamide class of molecules to provide a predictive comparison and context for future research. The information presented herein is intended to guide experimental design and hypothesis generation for researchers investigating this and related compounds.
Introduction to this compound and the Sulfonamide Class
This compound belongs to the sulfonamide class of compounds, characterized by a sulfonyl group connected to an amine group. Sulfonamides are a cornerstone of medicinal chemistry, with a long history as antimicrobial agents.[1][2] Beyond their antibacterial properties, various sulfonamide derivatives have been investigated for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][3] The biological activity of sulfonamides is often attributed to their ability to act as competitive inhibitors of enzymes.[2][4]
Comparative Analysis of Biological Data
To provide a basis for understanding the potential biological activity of this compound, this section summarizes the activities of other sulfonamide-containing compounds. The following table includes data on antibacterial and enzyme inhibitory activities, which are common endpoints for this class of molecules.
Table 1: Comparative Biological Activity of Selected Sulfonamide Derivatives
| Compound Name | Target Organism/Enzyme | Activity Metric | Reported Value | Reference |
| Sulfamethoxazole | Escherichia coli | Minimum Inhibitory Concentration (MIC) | Varies by strain | [1][2] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | Varies by strain | [1][6] | |
| N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | Multidrug-resistant S. aureus | Inhibition | Significant at lower concentrations than standard antibiotics | [5] |
| Breast and colon cancer cell lines | Cytotoxicity | Selective inhibition of cancer cells | [5] | |
| 4-hydroxymethyl-benzenesulfonamide | Entamoeba histolytica β-carbonic anhydrase | Inhibition Constant (KI) | 36-89 nM | [7] |
| Chlorinated sulfonamide derivative | Butyrylcholinesterase (BChE) | IC50 | Varies by derivative | [8] |
| Sulfonamide derivative YM-2 | Urease | IC50 | 1.90 ± 0.02 μM | [9] |
Note: The data presented is for comparative purposes and has been extracted from various research publications. Direct comparison of absolute values should be made with caution due to differing experimental conditions.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility of biological data, detailed and standardized experimental protocols are essential. The following sections outline methodologies for key experiments relevant to the evaluation of sulfonamide compounds.
Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay: A General Protocol
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme. This can be adapted for various enzymes that are potential targets of sulfonamides, such as carbonic anhydrases or proteases.[10]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (e.g., this compound)
-
Assay buffer (optimized for the specific enzyme)
-
96-well plates or cuvettes
-
Spectrophotometer or other appropriate detector
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Pre-incubation: In the wells of a microplate, add the enzyme and varying concentrations of the test compound. Allow to pre-incubate for a defined period (e.g., 15 minutes) to permit binding of the inhibitor to the enzyme.[7]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to each well.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing Workflows and Mechanisms
To further clarify the context of this research, the following diagrams illustrate a general synthesis workflow for a cyclopropyl sulfonamide and the proposed mechanism of action for sulfonamide-based antibacterial agents.
Caption: A generalized workflow for the synthesis of a cyclopropyl sulfonamide.
Caption: Competitive inhibition of dihydropteroate synthetase by sulfonamides.
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the extensive research on the sulfonamide class of compounds provides a strong foundation for predicting its potential biological activities. Based on the data from structurally related molecules, it is reasonable to hypothesize that this compound may exhibit antibacterial and enzyme inhibitory properties.
To establish a definitive biological profile and ensure the reproducibility of any findings, it is imperative that future studies on this compound employ standardized and well-documented experimental protocols, such as those outlined in this guide. Researchers are encouraged to perform head-to-head comparisons with established sulfonamides to accurately determine its relative potency and spectrum of activity. The publication of both positive and negative data will be crucial for building a comprehensive and reliable understanding of the biological effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-cyclopropyl-1-methylcyclopropane-1-sulfonamide | 1378680-21-7 | Benchchem [benchchem.com]
- 6. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Cyclopropylethane-1-sulfonamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Cyclopropylethane-1-sulfonamide, a compound utilized in research and development. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for laboratory chemical waste management and safety information for structurally related sulfonamide compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on data from similar sulfonamide compounds, this substance should be treated as a potential irritant.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[1][2]
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and compatible hazardous waste container.[1]
-
The container must be sturdy, leak-proof, and have a secure screw-top cap.[1] For liquid waste, do not fill the container to more than 75% capacity to allow for vapor expansion.[3]
-
Ensure solid and liquid wastes are collected in separate, appropriately designated containers.[4]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must also include the full chemical name: "this compound," and the approximate concentration and quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1][5] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
The SAA must be a secondary containment system, such as a spill tray, to prevent the spread of material in case of a leak.
-
Segregate the waste container from incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Disposal must be carried out by a licensed and approved chemical waste disposal contractor.[7]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
-
Summary of Potential Hazards
| Hazard Category | Potential Effects | Recommended Precautions |
| Skin Contact | May cause skin irritation. | Wear chemical-resistant gloves and a lab coat. |
| Eye Contact | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Inhalation | May cause respiratory tract irritation. | Handle in a well-ventilated area or a chemical fume hood. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. nipissingu.ca [nipissingu.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. epa.gov [epa.gov]
- 7. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 2-Cyclopropylethane-1-sulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Cyclopropylethane-1-sulfonamide was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar sulfonamide compounds and general best practices for handling chemical powders in a laboratory setting. It is imperative to obtain and review the official SDS from the supplier before any handling, storage, or disposal of this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride and 1-Methylcyclopropane-1-sulfonamide, it is prudent to handle this compound as a substance that is hazardous upon ingestion and can cause skin, eye, and respiratory irritation.[1][2]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| Protection Type | Equipment | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times when handling the compound to protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before use. |
| Laboratory Coat | A standard lab coat should be worn to protect against incidental contact. | |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter is recommended when handling the powder outside of a certified chemical fume hood. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure and prevent contamination.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the dispersion of the powder.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents available in the immediate vicinity.
Step 2: Weighing and Aliquoting
-
Containment: Whenever possible, weigh the compound in a ventilated balance enclosure or a fume hood.
-
Tool Selection: Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Technique: Handle the powder gently to avoid creating dust. Close the container immediately after use.
Step 3: Solution Preparation and Use
-
Solvent Addition: When dissolving the powder, add the solvent to the solid slowly to prevent splashing.
-
Vessel Sealing: Keep all vessels containing the compound covered or sealed when not in immediate use.
Step 4: Post-Handling Procedures
-
Decontamination: Wipe down the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove gloves and other disposable PPE and discard them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Contaminated Labware | Rinse glassware three times with a suitable solvent. Collect the rinsate as hazardous waste. Dispose of disposable labware as solid hazardous waste. |
| Aqueous Waste | Collect in a labeled, sealed container for hazardous waste. Do not pour down the drain unless explicitly permitted by local environmental health and safety regulations. |
Note: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
